molecular formula C22H17N5 B15578149 hCA I-IN-4

hCA I-IN-4

Cat. No.: B15578149
M. Wt: 351.4 g/mol
InChI Key: IPVSWXYYKHOWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HCA I-IN-4 is a useful research compound. Its molecular formula is C22H17N5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

11-[(1-pyridin-3-yltriazol-4-yl)methyl]benzo[b][1]benzazepine

InChI

InChI=1S/C22H17N5/c1-3-9-21-17(6-1)11-12-18-7-2-4-10-22(18)26(21)15-19-16-27(25-24-19)20-8-5-13-23-14-20/h1-14,16H,15H2

InChI Key

IPVSWXYYKHOWJW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Human Carbonic Anhydrase I Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "hCA I-IN-4" was not identifiable in the conducted searches. Therefore, this guide focuses on the general mechanism of action for inhibitors of human Carbonic Anhydrase I (hCA I), a well-established therapeutic target.

Introduction

Human Carbonic Anhydrase I (hCA I) is a ubiquitous metalloenzyme that plays a crucial role in regulating pH in various physiological processes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of hCA I activity has been implicated in several diseases, making it a significant target for therapeutic intervention. This guide provides a detailed overview of the mechanism of action of hCA I inhibitors, experimental protocols for their characterization, and a framework for data presentation.

Core Mechanism of Action of hCA I Inhibitors

The catalytic mechanism of hCA I involves a zinc ion (Zn2+) coordinated by three histidine residues within the enzyme's active site. This zinc ion activates a water molecule, leading to the formation of a zinc-bound hydroxide (B78521) ion, which is a potent nucleophile. This hydroxide ion then attacks the carbon dioxide substrate, forming a bicarbonate ion. The bicarbonate is subsequently displaced by another water molecule, regenerating the zinc-bound water for the next catalytic cycle.

Inhibitors of hCA I primarily act by targeting the zinc ion in the active site. The most common class of hCA I inhibitors are the aromatic and heterocyclic sulfonamides. The sulfonamide group (-SO2NH2) of these inhibitors coordinates to the zinc ion, mimicking the transition state of the CO2 hydration reaction. This binding prevents the coordination of the water molecule necessary for catalysis, thereby inhibiting the enzyme's activity.

The general mechanism can be summarized as follows:

  • Enzyme-Inhibitor Binding: The inhibitor, typically a sulfonamide-containing compound, enters the active site of hCA I.

  • Zinc Coordination: The deprotonated sulfonamide nitrogen and one of the oxygen atoms bind to the zinc ion, displacing the catalytically essential water molecule/hydroxide ion.

  • Inhibition of Catalysis: With the zinc ion occupied by the inhibitor, the enzyme is unable to bind and activate a water molecule, thus blocking the hydration of carbon dioxide.

This direct interaction with the active site zinc ion is the cornerstone of the inhibitory action for the vast majority of hCA I inhibitors.

Signaling Pathways

The direct inhibition of hCA I's enzymatic activity does not typically involve a classical signaling pathway with downstream protein cascades. Instead, the physiological effects of hCA I inhibition are a direct consequence of the altered pH and ion balance in tissues where hCA I is expressed. For instance, in the eye, inhibition of carbonic anhydrase leads to a decrease in the formation of aqueous humor, which is beneficial in the treatment of glaucoma.

Below is a logical diagram illustrating the mechanism of hCA I inhibition.

hCA_I_Inhibition cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition Mechanism CO2 CO2 hCA_I_Active hCA I (Active) CO2->hCA_I_Active Substrate Binding H2O H2O H2O->hCA_I_Active Regeneration HCO3 HCO3- hCA_I_Active->HCO3 Product Release H H+ hCA_I_Active->H Product Release hCA_I_Inactive hCA I (Inactive) hCA_I_Active->hCA_I_Inactive Forms Stable Complex Inhibitor hCA I Inhibitor (e.g., Sulfonamide) Inhibitor->hCA_I_Active Binding to Active Site hCA_I_Inactive->CO2 Catalysis Blocked

Caption: Mechanism of hCA I Inhibition.

Quantitative Data Presentation

A systematic presentation of quantitative data is essential for comparing the potency and efficacy of different inhibitors. The following table structure is recommended for summarizing key inhibitory parameters.

InhibitorTargetAssay TypeKᵢ (nM)IC₅₀ (nM)Notes
Example: AcetazolamidehCA IStopped-flow CO₂ hydration250300A clinically used non-selective CA inhibitor.
hCA I-IN-X hCA ISpecify AssayValueValueSpecify any relevant details

Note: The data for Acetazolamide is provided as a well-established example. Data for a specific "this compound" is not available.

Experimental Protocols

The following provides a general methodology for determining the inhibitory activity of a compound against hCA I.

Experiment: Determination of hCA I Inhibition using a Stopped-Flow CO₂ Hydration Assay

Objective: To measure the inhibitory constant (Kᵢ) of a test compound against human Carbonic Anhydrase I.

Materials:

  • Recombinant human Carbonic Anhydrase I

  • Test inhibitor compound

  • Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of hCA I in the assay buffer.

    • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Execution:

    • The stopped-flow instrument rapidly mixes two solutions:

      • Syringe 1: hCA I and the pH indicator in buffer.

      • Syringe 2: CO₂-saturated water.

    • The reaction is initiated upon mixing, and the hydration of CO₂ to bicarbonate and a proton causes a change in pH.

    • This pH change is monitored by the change in absorbance of the pH indicator over time.

  • Inhibition Measurement:

    • The assay is first performed in the absence of the inhibitor to determine the uninhibited enzyme velocity.

    • The assay is then repeated with increasing concentrations of the test inhibitor.

  • Data Analysis:

    • The initial rates of the reaction are calculated from the absorbance change over time.

    • The inhibitory constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Below is a workflow diagram for the experimental protocol.

Experimental_Workflow Start Start Prep_Enzyme Prepare hCA I Solution Start->Prep_Enzyme Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Prep_Substrate Prepare CO2-Saturated Water Start->Prep_Substrate Mix Rapid Mixing in Stopped-Flow (Enzyme/Indicator + CO2 Water) Prep_Enzyme->Mix Prep_Inhibitor->Mix Prep_Substrate->Mix Measure Monitor Absorbance Change Mix->Measure Calculate Calculate Initial Rates Measure->Calculate Determine_Ki Determine Ki using Inhibition Model Calculate->Determine_Ki End End Determine_Ki->End

Caption: Experimental Workflow for hCA I Inhibition Assay.

Conclusion

The inhibition of human Carbonic Anhydrase I is a well-characterized mechanism primarily involving the direct interaction of inhibitors with the zinc ion in the enzyme's active site. This guide provides a foundational understanding of this mechanism, methodologies for inhibitor characterization, and a framework for data presentation to aid researchers and drug development professionals in this field. While the specific compound "this compound" remains unidentified, the principles outlined here are broadly applicable to the study of hCA I inhibitors.

Unveiling the Cholinesterase Inhibitory Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "hCA I-IN-4" did not yield publicly available data regarding its cholinesterase inhibitory activity. Therefore, this guide provides a comprehensive overview of the core principles, experimental protocols, and data presentation standards for cholinesterase inhibition, serving as a foundational resource for the investigation of novel inhibitors.

Introduction to Cholinesterase Inhibition

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] This inhibition leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[2][3][4] This mechanism is a cornerstone for the therapeutic management of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[4][5][6][7] The development of potent and selective cholinesterase inhibitors remains a significant focus of pharmaceutical research.

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for comparing the efficacy of different inhibitors and understanding their structure-activity relationships.

Table 1: Representative Quantitative Data for Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
DonepezilhAChE0.00670.0023Non-competitive
RivastigminehAChE0.30.1Pseudo-irreversible
GalantaminehAChE0.460.15Competitive
Compound XhBChE1.20.5Mixed

Note: The data presented are representative values from literature and should be referenced from specific studies.

Experimental Protocols for Assessing Cholinesterase Inhibitory Activity

The most widely employed method for determining cholinesterase activity is the colorimetric assay developed by Ellman.[5][6][8] This assay is robust, reliable, and suitable for high-throughput screening.

Ellman's Colorimetric Assay

Principle: This method utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.[5] The presence of an inhibitor reduces the rate of this reaction.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test inhibitor compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE or BChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10 minutes.[5]

    • Prepare stock solutions of ATCI/BTCI and DTNB in phosphate buffer.

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a series of concentrations. The final solvent concentration in the assay should not exceed 1% to avoid affecting enzyme activity.[6]

  • Assay Setup (per well in a 96-well plate):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (or solvent for the control).[5]

    • Add 10 µL of AChE or BChE solution.

    • Include controls: a blank (all reagents except the enzyme) and a negative control (all reagents with the solvent).[5]

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: Add 20 µL of the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100[6]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Fluorometric Assays

For increased sensitivity, fluorometric assays can be employed.[5] These assays often use a probe, such as Amplite Red, which reacts with hydrogen peroxide produced from the oxidation of choline (B1196258) (a product of acetylcholine hydrolysis) to generate a fluorescent product.[5][9] The increase in fluorescence is proportional to the enzyme activity.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Cholinergic_Neurotransmission cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Choline Choline ACh_synthesis ACh Synthesis Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Exocytosis AChE AChE ACh_synapse->AChE Hydrolysis AChR ACh Receptor ACh_synapse->AChR Binding AChE->Choline Recycling Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Cholinergic neurotransmission and the mechanism of cholinesterase inhibition.

Assay_Workflow prep 1. Prepare Reagents (Buffer, DTNB, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (96-well) - Buffer - DTNB - Inhibitor/Control prep->plate enzyme_add 3. Add Enzyme Solution plate->enzyme_add pre_incubate 4. Pre-incubate enzyme_add->pre_incubate substrate_add 5. Add Substrate (Initiate Reaction) pre_incubate->substrate_add measure 6. Measure Absorbance (412 nm) Kinetically substrate_add->measure analyze 7. Data Analysis - Calculate % Inhibition - Determine IC50 measure->analyze

Caption: Experimental workflow for a typical cholinesterase inhibition assay.

Conclusion

The systematic evaluation of cholinesterase inhibitory activity is a critical component of drug discovery for neurodegenerative diseases. Adherence to standardized experimental protocols and clear data presentation ensures the reproducibility and comparability of findings. While no specific data for "this compound" is currently available, the methodologies and principles outlined in this guide provide a robust framework for its potential investigation and for the broader field of cholinesterase inhibitor research.

References

An In-depth Technical Guide on the Cellular Roles of hCA I-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

hCA I-IN-4, also identified as Compound 14 in the primary literature, is a novel synthetic compound characterized as a potent inhibitor of human carbonic anhydrase I (hCA I).[1][2] Beyond its primary target, this molecule also exhibits significant inhibitory activity against other key enzymes, namely human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[1][2] Furthermore, this compound has demonstrated cytotoxic effects against the BT-549 triple-negative breast cancer cell line.[3][4] This guide provides a comprehensive overview of the known cellular and molecular interactions of this compound, with a focus on its potential implications in cancer biology. Detailed experimental protocols for the characterization of this inhibitor and visualizations of the relevant biological pathways are presented to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a dibenzoazepine-substituted triazole hybrid, synthesized through a molecular hybridization approach utilizing a Cu(I)-catalyzed click reaction.[3][4] Its multifaceted inhibitory profile suggests a complex mechanism of action with potential applications in therapeutic areas where carbonic anhydrases and cholinesterases play a significant role, such as in certain cancers.

Quantitative Inhibitory and Cytotoxic Activity

The inhibitory potency of this compound against its primary and secondary targets has been quantitatively determined, along with its cytotoxic effect on a cancer cell line. These data are summarized in the table below for clear comparison.

Target Enzyme/Cell LineParameterValue (nM)
Human Carbonic Anhydrase I (hCA I)Kᵢ29.94[1][2]
Human Carbonic Anhydrase II (hCA II)Kᵢ17.72[1][2]
Acetylcholinesterase (AChE)Kᵢ21.21[1][2]
Butyrylcholinesterase (BChE)Kᵢ7.65[1][2]
Cell Line Parameter Value (µM)
BT-549 (Triple-Negative Breast Cancer)IC₅₀16.59[1][2]

Table 1: Summary of quantitative inhibitory and cytotoxic data for this compound.

Potential Roles in Cellular Processes and Signaling Pathways

The inhibitory profile of this compound suggests its involvement in several critical cellular processes, particularly in the context of cancer. The following sections describe the potential signaling pathways affected by the inhibition of its target enzymes.

Carbonic Anhydrase Inhibition and pH Regulation in Cancer

Carbonic anhydrases, particularly isoforms like CA IX and XII, are known to be overexpressed in hypoxic tumors and play a crucial role in maintaining the pH homeostasis of cancer cells.[5][6][7] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, these enzymes help to manage the acidic tumor microenvironment, which is a consequence of increased glycolysis (the Warburg effect).[5][8] Inhibition of carbonic anhydrases can disrupt this pH regulation, leading to intracellular acidification and potentially inducing apoptosis and inhibiting cell proliferation and invasion.[6][8] While hCA I is a cytosolic isoform, its inhibition can still impact the overall pH balance within cancer cells.

G cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment hCA_I_IN_4 This compound hCA_I hCA I hCA_I_IN_4->hCA_I Inhibits CO2_H2O CO₂ + H₂O hCA_I->CO2_H2O H_HCO3 H⁺ + HCO₃⁻ hCA_I->H_HCO3 Catalyzes CO2_H2O->hCA_I Intracellular_pH_Decrease Intracellular pH Decrease H_HCO3->Intracellular_pH_Decrease Apoptosis_Proliferation_Inhibition Apoptosis Induction & Inhibition of Proliferation Intracellular_pH_Decrease->Apoptosis_Proliferation_Inhibition Extracellular_Acidosis Extracellular Acidosis (Warburg Effect) Extracellular_Acidosis->CO2_H2O CO₂ influx

Fig. 1: Inhibition of hCA I by this compound disrupts intracellular pH homeostasis.
Cholinesterase Inhibition and Cancer Progression

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh).[9][10] Emerging evidence suggests that the cholinergic system is implicated in tumorigenesis.[9][11] Aberrant expression and activity of cholinesterases have been observed in various cancers.[9][12] Inhibition of these enzymes can lead to an accumulation of acetylcholine, which can then act on nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on cancer cells.[10][11] The downstream signaling from these receptors can influence cell proliferation, migration, and invasion.[10][13][14]

G cluster_synapse Cholinergic Signaling at Cancer Cell hCA_I_IN_4 This compound AChE_BChE AChE / BChE hCA_I_IN_4->AChE_BChE Inhibits Choline_Acetate Choline + Acetate (B1210297) AChE_BChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE_BChE Hydrolyzed by AChR nAChRs / mAChRs (on cancer cell) ACh->AChR Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) AChR->Downstream_Signaling Cellular_Effects Altered Proliferation, Migration, Invasion Downstream_Signaling->Cellular_Effects

Fig. 2: this compound-mediated inhibition of cholinesterases and its potential impact on cancer cell signaling.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound (Compound 14)

The synthesis of this compound is a multi-step process that begins with the synthesis of a dibenzoazepine-based azide (B81097) intermediate, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) with a suitable alkyne. The general workflow is depicted below. For specific reaction conditions, reagent quantities, and purification methods, please refer to the primary publication by Erdoğan M, et al.[3][4]

G Start Starting Materials (Dibenzo[b,f]azepine derivative) Step1 Alkylation with propargyl bromide Start->Step1 Step3 Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Step1->Step3 Step2 Synthesis of Azide (e.g., from corresponding halide) Step2->Step3 Product This compound (Compound 14) Step3->Product Purification Purification (e.g., Chromatography) Product->Purification

Fig. 3: General synthetic workflow for this compound.
Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against hCA I and hCA II is determined by monitoring the esterase activity of the enzyme. The assay is based on the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored product 4-nitrophenolate, which can be measured spectrophotometrically.

Materials:

  • Human carbonic anhydrase I and II (recombinant)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in Tris-HCl buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of this compound to the respective wells. A control well with DMSO (vehicle) should be included.

  • Pre-incubate the enzyme and inhibitor at room temperature.

  • Initiate the reaction by adding the NPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for a defined period.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated for each concentration of the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect of this compound on AChE and BChE is assessed using a modified Ellman's method. This colorimetric assay measures the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, detectable at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add DTNB solution to each well.

  • Add the different concentrations of this compound, followed by the enzyme solution (AChE or BChE). A control well with DMSO should be included.

  • Pre-incubate the mixture at room temperature.

  • Start the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm in a kinetic mode.

  • Calculate the rate of the reaction and the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ and subsequently the Kᵢ values as described for the carbonic anhydrase assay.

Cell Viability (MTT) Assay

The cytotoxic effect of this compound on the BT-549 human triple-negative breast cancer cell line is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • BT-549 cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed BT-549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals are formed.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

This compound is a promising multi-target inhibitor with potent activity against carbonic anhydrases and cholinesterases. Its cytotoxic effect on a triple-negative breast cancer cell line highlights its potential as an anticancer agent. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and cancer biology. Further investigations are warranted to elucidate the precise molecular mechanisms underlying the anticancer activity of this compound and to explore its therapeutic potential in preclinical and clinical settings. Future studies should focus on its selectivity for other carbonic anhydrase isoforms, its in vivo efficacy and safety profile, and the identification of specific signaling pathways it modulates in cancer cells.

References

An In-depth Technical Guide to the Biological Targets and Pathways of Human Carbonic Anhydrase I Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of human Carbonic Anhydrase I (hCA I), a ubiquitous zinc-containing metalloenzyme, and the molecular consequences of its inhibition. While the specific compound "hCA I-IN-4" is not documented in publicly available literature, this document will focus on the well-characterized inhibitor Acetazolamide (B1664987) as a representative tool compound to explore the biological targets and signaling pathways associated with hCA I modulation. This guide will delve into the quantitative aspects of hCA I inhibition, detailed experimental methodologies for its characterization, and the physiological pathways it influences.

Core Biological Target: Human Carbonic Anhydrase I (hCA I)

Human Carbonic Anhydrase I is a member of the α-carbonic anhydrase family, primarily found in high concentrations in erythrocytes, but also present in other tissues such as the gastrointestinal tract and the corneal endothelium.[1] The fundamental role of hCA I is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] Although it has a lower catalytic efficiency compared to its isoform hCA II, its high abundance makes it a significant contributor to physiological processes.[1]

The catalytic mechanism involves a zinc-hydroxide species that performs a nucleophilic attack on the carbon dioxide molecule.[2][3] The inhibition of this enzyme has therapeutic applications in various conditions, including glaucoma and altitude sickness.[4][5][6]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibition constants (Ki) for the archetypal carbonic anhydrase inhibitor, Acetazolamide, against various human carbonic anhydrase isoforms. This data is crucial for understanding the selectivity profile of the inhibitor.

InhibitorTarget IsoformInhibition Constant (Ki) (nM)
AcetazolamidehCA I49 ± 3.2[7]
AcetazolamidehCA II13 ± 0.9[7]
AcetazolamidehCA IX7766 ± 145[7]
AcetazolamidehCA XII66 ± 3.2[7]

Signaling Pathways and Physiological Roles of hCA I

The primary role of hCA I is not to participate in a classical signaling cascade but to maintain cellular homeostasis, which in turn influences multiple signaling pathways. Its main functions are:

  • CO₂ Transport and Respiration: In erythrocytes, hCA I facilitates the conversion of metabolic CO₂ into bicarbonate for transport in the blood to the lungs, where the reverse reaction occurs for exhalation.[1]

  • pH Regulation: By catalyzing the CO₂ hydration reaction, hCA I is pivotal in maintaining intracellular and extracellular pH homeostasis.[1][2] Fluctuations in pH can impact the activity of numerous enzymes and signaling proteins.

  • Ion Transport: The protons and bicarbonate ions produced by hCA I are substrates for various ion transporters. This creates a functional coupling, or "transport metabolon," that can influence ion fluxes and electrochemical gradients across cell membranes, indirectly affecting processes like calcium signaling.[1][8]

  • Biosynthesis: Bicarbonate is a key substrate in several metabolic pathways, including gluconeogenesis and lipogenesis.[9]

Below are Graphviz diagrams illustrating the core catalytic function of hCA I and its role in pH regulation.

hCA_I_Catalytic_Cycle CO2 CO₂ hCAI_ZnHCO3 hCA I-Zn²⁺-HCO₃⁻ CO2->hCAI_ZnHCO3 Nucleophilic Attack H2O H₂O hCAI_ZnOH hCA I-Zn²⁺-OH⁻ hCAI_ZnOH->hCAI_ZnHCO3 HCO3 HCO₃⁻ hCAI_ZnHCO3->HCO3 Release hCAI_ZnH2O hCA I-Zn²⁺-H₂O hCAI_ZnHCO3->hCAI_ZnH2O H₂O binding H_ion H⁺ hCAI_ZnH2O->hCAI_ZnOH Proton Shuttle hCAI_ZnH2O->H_ion Release

hCA I Catalytic Cycle

pH_Regulation_Pathway cluster_cell Intracellular CO2_in CO₂ hCAI hCA I CO2_in->hCAI HCO3_in HCO₃⁻ hCAI->HCO3_in H_in H⁺ hCAI->H_in Ion_Transporter Ion Transporters (e.g., NHE, AE) HCO3_in->Ion_Transporter pH_regulation Intracellular pH Homeostasis H_in->pH_regulation H_in->Ion_Transporter Ca_Signaling Downstream Effects (e.g., Ca²⁺ Signaling) Ion_Transporter->Ca_Signaling

hCA I in pH Regulation and Ion Transport

Experimental Protocols

Preparation of Human Red Blood Cell Lysate (Hemolysate)

This protocol describes the preparation of a lysate from human red blood cells, which are a rich source of hCA I.[10]

  • Blood Collection and Separation: Collect whole blood in a tube containing an anticoagulant (e.g., EDTA). Centrifuge at 1,000 x g for 10 minutes at 4°C to separate plasma, buffy coat, and red blood cells (RBCs).

  • Washing of RBCs: Carefully aspirate and discard the plasma and buffy coat. Resuspend the RBC pellet in 10 volumes of ice-cold Phosphate Buffered Saline (PBS), pH 7.4.

  • Centrifugation and Repetition: Centrifuge the RBC suspension at 1,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this washing step two more times.

  • RBC Lysis: After the final wash, resuspend the RBC pellet in 5 volumes of ice-cold RBC Lysis Buffer (e.g., 0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA). Incubate on ice for 30 minutes with gentle mixing to induce hypotonic lysis.

  • Collection of Hemolysate: Centrifuge at 15,000 x g for 15 minutes at 4°C to remove cellular debris.[11] Carefully collect the supernatant, which is the hemolysate containing hCA I.

Colorimetric Assay for Carbonic Anhydrase I Inhibition

This assay measures the esterase activity of hCA I using the substrate p-nitrophenyl acetate (B1210297) (p-NPA).[10][12]

Materials:

  • CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl Acetate (p-NPA) solution (substrate)

  • Test inhibitor compounds (e.g., Acetazolamide)

  • Prepared red blood cell lysate

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following wells in duplicate:

    • Sample Wells: 170 µL of CA Assay Buffer, 10 µL of red blood cell lysate, and 10 µL of the test inhibitor solution at various concentrations.

    • Positive Control Wells: 170 µL of CA Assay Buffer, 10 µL of red blood cell lysate, and 10 µL of Acetazolamide solution.

    • Enzyme Control Wells (No Inhibitor): 170 µL of CA Assay Buffer, 10 µL of red blood cell lysate, and 10 µL of the solvent used for the inhibitors.

    • Blank Well (No Enzyme): 180 µL of CA Assay Buffer and 10 µL of the inhibitor solvent.

  • Initiation of Reaction: Add 10 µL of the p-NPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA/min).

    • Subtract the rate of the blank well from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Below is a Graphviz diagram illustrating the workflow for the CA inhibition assay.

CA_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Lysate, Inhibitor, Substrate) start->prepare_reagents setup_plate Set up 96-well Plate (Sample, Controls) prepare_reagents->setup_plate add_substrate Add p-NPA Substrate to all wells setup_plate->add_substrate kinetic_measurement Kinetic Measurement (Absorbance at 405 nm) add_substrate->kinetic_measurement data_analysis Data Analysis (Calculate Rates, % Inhibition, IC₅₀) kinetic_measurement->data_analysis end End data_analysis->end

Workflow for Carbonic Anhydrase Inhibition Assay

Conclusion

While the specific inhibitor "this compound" remains unidentified in the public domain, the principles of inhibiting human Carbonic Anhydrase I are well-established. This guide provides a foundational understanding of hCA I as a biological target, the quantitative evaluation of its inhibitors, the physiological pathways it modulates, and the experimental protocols required for its study. The provided information, using Acetazolamide as a reference compound, equips researchers and drug development professionals with the necessary knowledge to investigate the inhibition of hCA I and its potential therapeutic implications.

References

Selectivity of Novel Inhibitors for Human Carbonic Anhydrase I over Isoform II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the selectivity profile of novel inhibitors targeting human carbonic anhydrase I (hCA I) in comparison to the closely related isoform, human carbonic anhydrase II (hCA II). This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of selective carbonic anhydrase inhibitors.

Introduction to Carbonic Anhydrase Isoform Selectivity

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] With 15 known isoforms in humans, these enzymes are involved in a multitude of physiological processes, including pH regulation, respiration, and electrolyte secretion.[1][2][4] The isoforms hCA I and hCA II are both cytosolic and highly abundant, particularly in red blood cells. However, their catalytic efficiencies and expression patterns differ, making isoform-selective inhibition a key goal in drug design to minimize off-target effects.[5][6] Achieving selectivity is challenging due to the high degree of structural homology in the active sites of the various hCA isoforms.[6][7]

This guide focuses on a hypothetical but representative selective inhibitor, designated herein as Compound X , to illustrate the principles and methodologies for evaluating hCA I versus hCA II selectivity.

Quantitative Analysis of Inhibitor Potency and Selectivity

The primary measure of an inhibitor's efficacy is its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The selectivity of an inhibitor for hCA I over hCA II is determined by the ratio of their respective Kᵢ values.

Table 1: Inhibition Constants (Kᵢ) and Selectivity Index for Compound X and a Non-selective Inhibitor

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)Selectivity Index (hCA II Kᵢ / hCA I Kᵢ)
Compound X 2575030
Acetazolamide (Non-selective)250120.048

Note: The data for "Compound X" is illustrative and compiled for educational purposes based on desirable characteristics of a selective inhibitor. Acetazolamide is a clinically used non-selective carbonic anhydrase inhibitor.

Experimental Protocols

The determination of inhibition constants and isoform selectivity relies on robust enzymatic assays. The stopped-flow CO₂ hydration assay is a widely accepted method for measuring carbonic anhydrase activity and inhibition.[8]

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed hydration of CO₂, which results in a pH decrease that is monitored using a pH indicator.

I. Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (hCA I and hCA II)

  • HEPES buffer (pH 7.5)

  • pH indicator solution (e.g., Phenol Red)

  • CO₂-saturated water

  • Test inhibitor (Compound X) and reference compounds (e.g., Acetazolamide)

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dissolution

II. Enzyme and Inhibitor Preparation:

  • Prepare stock solutions of recombinant hCA isoforms in HEPES buffer.

  • Prepare a serial dilution of the test inhibitor and reference compounds in the assay buffer. The final DMSO concentration should be kept below 0.5% in all samples to avoid solvent effects.[8]

III. Assay Procedure:

  • Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).

  • Load one syringe of the apparatus with the enzyme solution mixed with the pH indicator in HEPES buffer.

  • For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature before loading.[8]

  • Load the second syringe with CO₂-saturated water.

  • Initiate rapid mixing of the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for Phenol Red) over time as the pH decreases.

  • The initial rate of the reaction is determined from the linear phase of the absorbance change.

IV. Data Analysis:

  • The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation, modified to account for the presence of an inhibitor, using non-linear least squares regression.[9]

Mandatory Visualizations

Mechanism of Carbonic Anhydrase Inhibition

The fundamental mechanism of action for many carbonic anhydrase inhibitors involves the coordination of the inhibitor molecule to the zinc ion within the enzyme's active site. This binding event displaces or prevents the binding of a water molecule necessary for the catalytic cycle, thereby inhibiting the hydration of carbon dioxide.

cluster_0 Enzyme Active Site cluster_1 Substrate & Inhibitor Zn2+ Zn2+ H2O H2O Zn2+->H2O coordinates His94 His94 Zn2+->His94 His96 His96 Zn2+->His96 His119 His119 Zn2+->His119 CO2 CO2 CO2->H2O reacts with Inhibitor Inhibitor Inhibitor->Zn2+ binds to & displaces H2O

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow for Determining CA Inhibitor Isoform Selectivity

The process of determining the isoform selectivity of a carbonic anhydrase inhibitor involves a systematic series of steps, from initial compound preparation to the final data analysis and comparison of inhibition constants.

Start Start Inhibitor_Prep Prepare Inhibitor Stock (e.g., Compound X in DMSO) Start->Inhibitor_Prep Enzyme_Prep Prepare hCA I and hCA II Stock Solutions Start->Enzyme_Prep Incubation Pre-incubate Enzyme with Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep->Incubation Assay_Setup Stopped-Flow Assay Setup (Buffer, Indicator, CO2) Measurement Measure Catalytic Rate (Absorbance Change) Assay_Setup->Measurement Incubation->Measurement Data_Analysis Calculate Ki for each Isoform Measurement->Data_Analysis Selectivity_Calc Calculate Selectivity Index (Ki hCA II / Ki hCA I) Data_Analysis->Selectivity_Calc End End Selectivity_Calc->End

Caption: Workflow for determining CA inhibitor isoform-selectivity.

Conclusion

The development of isoform-selective carbonic anhydrase inhibitors is a critical endeavor in modern medicinal chemistry. By employing rigorous experimental methodologies such as the stopped-flow CO₂ hydration assay, researchers can accurately quantify the potency and selectivity of novel compounds. The illustrative data for Compound X highlights the potential for developing inhibitors with a high degree of selectivity for hCA I over hCA II, which is a promising strategy for the development of targeted therapeutics with improved safety profiles.

References

The Effects of hCA I-IN-4 on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCA I-IN-4 has emerged as a molecule of interest in oncology research due to its potent inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, enzymes implicated in the pathobiology of various cancers. This technical guide provides a comprehensive overview of the currently available data on the effects of this compound on cancer cell lines, with a focus on its quantitative inhibitory and cytotoxic properties, the experimental methodologies used for its evaluation, and its putative mechanism of action.

Quantitative Data Summary

The inhibitory potency of this compound against its target enzymes and its cytotoxic effects on triple-negative breast cancer cell lines are summarized below.

Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrases and Cholinesterases.[1][2][3]
Target EnzymeInhibition Constant (Ki) (nM)
Human Carbonic Anhydrase I (hCA I)29.94
Human Carbonic Anhydrase II (hCA II)17.72
Acetylcholinesterase (AChE)21.21
Butyrylcholinesterase (BChE)7.65
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines.[1][2][3]
Cell LineCancer TypeIC50 (µM)
BT-549Triple-Negative Breast Cancer16.59
MDA-MB-231Triple-Negative Breast Cancer12.51 - 18.07 (range)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory effect of this compound on hCA I and hCA II was determined using an esterase activity assay.[1]

  • Enzyme and Substrate Preparation : Purified hCA I and hCA II isoenzymes are used. 4-Nitrophenyl acetate (B1210297) is used as the substrate.

  • Assay Procedure : The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the respective hCA isoenzyme, and varying concentrations of this compound.

  • Reaction Initiation and Measurement : The reaction is initiated by the addition of the substrate, 4-nitrophenyl acetate. The esterase activity is monitored spectrophotometrically by measuring the change in absorbance at 348 nm, which corresponds to the production of 4-nitrophenol.

  • Data Analysis : The inhibitory activity is expressed as the inhibition constant (Ki), calculated from dose-response curves.

Cholinesterase Inhibition Assay (Modified Ellman's Method)

The inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was assessed using a modified version of the Ellman's method.[1]

  • Reagent Preparation : The assay utilizes acetylthiocholine (B1193921) iodide or butyrylthiocholine (B1199683) iodide as substrates and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Assay Procedure : The reaction is conducted in a 96-well plate. The reaction mixture consists of a phosphate (B84403) buffer (pH 8.0), the respective cholinesterase enzyme, DTNB, and different concentrations of this compound.

  • Reaction Initiation and Measurement : The reaction is started by the addition of the substrate. The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is measured at 412 nm.

  • Data Analysis : The Ki values are determined from the concentration-dependent inhibition curves.

Cell Viability (Cytotoxicity) Assay

The cytotoxic effects of this compound on the BT-549 and MDA-MB-231 breast cancer cell lines were determined using a standard colorimetric assay, likely an MTT or similar assay.[1]

  • Cell Culture : The cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of this compound for a specified period (e.g., 96 hours).

  • Viability Assessment : After the incubation period, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the MTT into a colored formazan (B1609692) product.

  • Data Quantification : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound in cancer cells is attributed to its inhibition of carbonic anhydrase isoforms.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell CO2_H2O CO₂ + H₂O hCA_I_II hCA I / hCA II CO2_H2O->hCA_I_II Catalysis H_HCO3 H⁺ + HCO₃⁻ hCA_I_II->H_HCO3 Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME Proliferation_Metastasis Cell Proliferation & Metastasis Acidic_TME->Proliferation_Metastasis Cytotoxicity Cytotoxicity hCA_I_IN_4 This compound hCA_I_IN_4->hCA_I_II Inhibition hCA_I_IN_4->Cytotoxicity

Caption: Proposed mechanism of action for this compound in cancer cells.

Carbonic anhydrases, particularly the tumor-associated isoform hCA IX and the cytosolic hCA II, play a crucial role in maintaining the acidic tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This acidification of the extracellular space promotes cancer cell proliferation, invasion, and metastasis. By inhibiting hCA I and II, this compound is thought to disrupt the pH balance within and around the cancer cells, leading to intracellular acidification and/or a less acidic tumor microenvironment, which in turn induces cytotoxicity. The precise downstream signaling events leading from hCA inhibition to cell death by this compound have not been fully elucidated in the available literature.

Experimental Workflow

The general workflow for evaluating the anticancer effects of a compound like this compound is depicted below.

G Start Compound Synthesis (this compound) Enzyme_Assay Enzyme Inhibition Assays (hCA I, hCA II, AChE, BChE) Start->Enzyme_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Data Analysis (Ki and IC₅₀ determination) Enzyme_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis End Conclusion on Anticancer Potential Data_Analysis->End

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a potent inhibitor of human carbonic anhydrases I and II with demonstrated cytotoxic effects against triple-negative breast cancer cell lines. Its mechanism of action is likely linked to the disruption of pH homeostasis in cancer cells. Further research is warranted to elucidate the specific signaling pathways involved in this compound-induced cytotoxicity and to evaluate its efficacy in a broader range of cancer cell lines and in in vivo models.

References

Preclinical Research Findings on hCA I-IN-4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for preclinical research findings on a specific human Carbonic Anhydrase I (hCA I) inhibitor designated as "hCA I-IN-4" did not yield any specific results. The scientific literature readily available through public databases does not contain information on a compound with this name.

To fulfill the user's request for an in-depth technical guide, this document presents a representative overview of preclinical research findings for a well-characterized class of hCA I inhibitors: 4-anilinoquinazoline-based benzenesulfonamides . This information is synthesized from recent scientific publications and is intended to serve as an illustrative example of the data, methodologies, and analyses typically presented in a preclinical research whitepaper for a novel enzyme inhibitor.

Introduction to Carbonic Anhydrase I and its Inhibition

Human Carbonic Anhydrase I (hCA I) is a ubiquitous zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. While it is one of the most abundant and well-studied isoforms, its physiological role is not as clearly defined as other hCA isoforms. However, dysregulation of hCA I has been implicated in certain pathological conditions, making it a potential therapeutic target. The development of isoform-selective inhibitors is a key strategy to modulate its activity for therapeutic benefit while minimizing off-target effects. The 4-anilinoquinazoline-based benzenesulfonamides represent a promising class of compounds designed to exhibit potent and selective inhibition of hCA isoforms.

Quantitative Inhibition Data

The inhibitory potency of a series of 4-anilinoquinazoline-based benzenesulfonamides was evaluated against hCA I and other relevant isoforms (hCA II, IX, and XII) to determine their efficacy and selectivity. The inhibition constants (Ki) are summarized in the table below.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
3a 89.48.7Not ReportedNot Reported
4a Not Reported2.4Not ReportedNot Reported
4b Not Reported4.6Not ReportedNot Reported
4e 91.2Not ReportedNot ReportedNot Reported
4f 60.9Not ReportedNot ReportedNot Reported
4g Not ReportedNot ReportedNot Reported30.5
Acetazolamide (Standard) 250Not ReportedNot ReportedNot Reported

Data synthesized from a study on 4-anilinoquinazoline-based benzenesulfonamides.[1]

Experimental Protocols

General Synthesis of 4-Anilinoquinazoline-based Benzenesulfonamides

The synthesis of the target compounds generally follows a multi-step protocol. A common approach involves the reaction of a substituted anthranilic acid with chloroacetyl chloride to form an intermediate, which is then treated with an appropriate aniline (B41778) derivative. The resulting chloride is subsequently reacted with an amine to yield the final 4-anilinoquinazoline (B1210976) product. The purification of the synthesized compounds is typically achieved through techniques such as high-performance liquid chromatography (HPLC).

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms (I, II, IX, and XII) is determined using a stopped-flow CO2 hydrase assay. This method measures the enzyme's catalytic activity by monitoring the pH change associated with the hydration of carbon dioxide. The assay is performed at a controlled temperature and pH. The inhibition constant (Ki) is calculated by fitting the enzyme inhibition data to the Michaelis-Menten equation. Acetazolamide, a known pan-hCA inhibitor, is often used as a standard for comparison.[1]

Visualizations

Signaling Pathway Diagram

The primary mechanism of action for benzenesulfonamide-based inhibitors involves the binding of the sulfonamide moiety to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the substrate (CO2) to the catalytic center, thereby inhibiting the enzyme's function.

G Simplified Signaling Pathway of hCA I Inhibition cluster_0 hCA I Active Site cluster_1 Inhibitor Zn2+ Zn2+ H2O_1 H2O Zn2+->H2O_1 Binds CO2 CO2 HCO3- HCO3- CO2->HCO3- Hydration H+ H+ Inhibitor 4-Anilinoquinazoline-based Benzenesulfonamide Inhibitor->Zn2+ Blocks Substrate Access

Caption: Simplified diagram of hCA I inhibition by a benzenesulfonamide-based inhibitor.

Experimental Workflow Diagram

The preclinical evaluation of novel hCA inhibitors typically follows a structured workflow, from initial design and synthesis to in vitro and in silico biological evaluation.

G Experimental Workflow for hCA Inhibitor Evaluation Start Start Design Compound Design & Virtual Screening Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization Purification->Characterization Inhibition_Assay In Vitro hCA Inhibition Assays Characterization->Inhibition_Assay Data_Analysis Data Analysis (Ki determination) Inhibition_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis In_Silico In Silico Docking Studies SAR_Analysis->In_Silico End End In_Silico->End

Caption: General experimental workflow for the preclinical evaluation of hCA inhibitors.

Conclusion

The 4-anilinoquinazoline-based benzenesulfonamides have demonstrated potent inhibitory activity against hCA I, with some compounds showing higher potency than the standard inhibitor acetazolamide.[1] The preclinical data, obtained through rigorous synthesis and in vitro testing, suggest that this class of compounds warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and in vivo efficacy evaluations to determine their therapeutic potential. The detailed structure-activity relationship analysis will be crucial for the design of next-generation inhibitors with enhanced potency and isoform selectivity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Inhibition Assay of Human Carbonic Anhydrase I (hCA I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase I (hCA I) is a zinc metalloenzyme that plays a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1] This physiological process is vital for pH regulation, CO2 homeostasis, and various metabolic pathways.[2] The inhibition of hCA I is a therapeutic target for a range of disorders.[3][4] Therefore, accurate and efficient in vitro assays are essential for the discovery and characterization of novel hCA I inhibitors.

These application notes provide a detailed protocol for a common and reliable method to assess the in vitro inhibitory activity of a test compound, such as "hCA I-IN-4," on hCA I. The primary method described is the colorimetric esterase assay, which is suitable for high-throughput screening.[1][2] This assay measures the esterase activity of hCA I, which is correlated with its primary hydratase activity.[1]

Signaling Pathway: Catalytic Mechanism of hCA I

The catalytic activity of carbonic anhydrase involves the hydration of carbon dioxide. The zinc-bound hydroxide (B78521) ion acts as a nucleophile, attacking the carbon dioxide molecule. This leads to the formation of bicarbonate, which is then displaced by a water molecule, regenerating the zinc-bound water for the next catalytic cycle.

G CO2 CO2 hCA_I_Zn_OH hCA I-Zn-OH⁻ CO2->hCA_I_Zn_OH Substrate Binding H2O H2O hCA_I_Zn_H2O hCA I-Zn-H₂O H2O->hCA_I_Zn_H2O hCA_I_Zn_OH->hCA_I_Zn_H2O Catalysis & Product Release hCA_I_Zn_H2O->hCA_I_Zn_OH Regeneration HCO3 HCO₃⁻ hCA_I_Zn_H2O->HCO3 H H⁺ hCA_I_Zn_H2O->H

Catalytic cycle of human Carbonic Anhydrase I.

Data Presentation: Inhibitory Activities of Known hCA I Inhibitors

The following table summarizes the inhibitory activities (Ki or IC50 values) of some known inhibitors against hCA I. This data can serve as a reference for comparing the potency of new test compounds.

CompoundhCA IsozymeInhibition Constant (Kᵢ)Assay Method
Acetazolamide (B1664987)hCA IPotent InhibitorEsterase Assay
QuercetinhCA I2.2 µMEsterase Assay
CatechinhCA I12.8 µMEsterase Assay
ApigeninhCA I4.5 µMEsterase Assay
LuteolinhCA I3.1 µMEsterase Assay
MorinhCA I6.8 µMEsterase Assay
ResveratrolhCA I4.47 µMEsterase Assay
SilymarinhCA I9.47 µMEsterase Assay
CurcuminhCA I7.44 µMEsterase Assay

Note: Ki values for flavonoids were reported in a study by Vullo et al. (2011)[3][5] and for other natural phenols by Gülçin et al.[4]

Experimental Protocols

Colorimetric Esterase Assay for hCA I Inhibition

This protocol describes the determination of hCA I inhibitory activity by monitoring the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA). The enzymatic reaction produces p-nitrophenolate, which can be quantified by measuring the absorbance at 405 nm.[1]

Materials:

  • Human Carbonic Anhydrase I (hCA I) enzyme

  • Assay Buffer: 0.05 M Tris-SO₄, pH 7.4[1]

  • Substrate: 4-Nitrophenylacetate (p-NPA)[1][3]

  • Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor: Acetazolamide[1]

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm[1]

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of p-NPA in a solvent like acetonitrile. A typical final concentration in the reaction mixture is 3 mM.[1]

    • Prepare stock solutions of the test compound and acetazolamide in DMSO.

  • Assay Protocol in a 96-Well Plate:

    • Add 80 µL of Assay Buffer to each well.

    • Add 10 µL of various concentrations of the test compound (or positive control) to the sample wells.

    • For the enzyme activity control (no inhibition), add 10 µL of the vehicle (e.g., assay buffer with the same percentage of DMSO).[1]

    • Add 10 µL of the hCA I enzyme solution to all wells except for the blank wells.

    • For the blank wells, add 10 µL of assay buffer.

    • Pre-incubate the plate at 25°C for 10 minutes.[1]

    • Initiate the reaction by adding 100 µL of the 3 mM p-NPA substrate solution to all wells. The total reaction volume will be 200 µL.[1]

    • Immediately measure the change in absorbance at 405 nm over time (e.g., for 3-5 minutes) at 25°C using a microplate reader.[1][3]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the enzyme activity control and V_inhibitor is the rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response model (e.g., four-parameter logistic curve).[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the hCA I inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Plate_Setup Set up 96-well Plate Reagents->Plate_Setup Add_Inhibitor Add Test Compound/Control Plate_Setup->Add_Inhibitor Add_Enzyme Add hCA I Enzyme Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 25°C Add_Enzyme->Pre_incubation Add_Substrate Initiate Reaction with p-NPA Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the colorimetric esterase assay.

References

Application Notes and Protocols for hCA I-IN-4 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCA I-IN-4, also identified as Compound 14 in the scientific literature, is a novel small molecule inhibitor targeting human Carbonic Anhydrase I (hCA I) and II (hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes, including respiration, pH homeostasis, and ion transport, by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Specifically, cytosolic hCA I is a key isoform involved in these processes. Its dysregulation has been implicated in the pathophysiology of various diseases, making it a significant target for therapeutic intervention. This compound has demonstrated potent inhibition of hCA I and exhibits cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound for further drug development.[1]

These application notes provide detailed protocols for a cell-based assay to evaluate the cytotoxic activity of this compound, as well as the enzymatic assay used to determine its inhibitory potency against hCA I.

Signaling Pathway of Cytosolic Carbonic Anhydrase I in Cellular pH Regulation

Cytosolic carbonic anhydrase I (CA I) is a critical component of the cellular machinery for maintaining pH homeostasis. In many cancer cells, metabolic reprogramming leads to increased production of acidic byproducts, such as protons (H⁺). To survive and proliferate in this altered metabolic state, cancer cells must efficiently export this acid load to maintain a viable intracellular pH (pHi). CA I facilitates this process by rapidly converting metabolically derived CO₂ into bicarbonate (HCO₃⁻) and H⁺. The resulting protons can then be extruded from the cell by various transporters, such as the Na⁺/H⁺ exchanger (NHE) and monocarboxylate transporters (MCTs), while bicarbonate can be utilized by other cellular processes or transported out of the cell. By inhibiting CA I, compounds like this compound can disrupt this crucial pH-regulating mechanism, leading to intracellular acidification and subsequent cytotoxicity in cancer cells that are highly dependent on this pathway.[3][4][5]

hCA_I_Signaling_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space Metabolism Increased Glycolysis & Metabolic Activity CO2_H2O CO₂ + H₂O Metabolism->CO2_H2O Produces hCA1 hCA I CO2_H2O->hCA1 Substrate HCO3_H HCO₃⁻ + H⁺ hCA1->HCO3_H Catalyzes Acidification Intracellular Acidification HCO3_H->Acidification H⁺ accumulation (when export is insufficient or CA I is inhibited) Transporters Proton Exporters (e.g., NHE, MCT) HCO3_H->Transporters H⁺ exported Cytotoxicity Apoptosis & Cell Death Acidification->Cytotoxicity H_out H⁺ Transporters->H_out Extrudes hCA_I_IN_4 This compound hCA_I_IN_4->hCA1 Inhibits

Caption: Role of hCA I in cellular pH regulation and the effect of its inhibition.

Quantitative Data

The inhibitory activity of this compound against hCA I and its cytotoxic effect on the BT-549 human breast cancer cell line are summarized below. Acetazolamide (AZA) is included as a standard reference inhibitor for carbonic anhydrases.

CompoundTargetInhibition Constant (Kᵢ) (nM)Cell LineCytotoxicity (IC₅₀) (µM)
This compound hCA I29.94BT-54916.59
Acetazolamide (AZA)hCA I250--

Data sourced from Erdoğan M, et al., ACS Omega, 2024.[1]

Experimental Protocols

hCA I Enzymatic Inhibition Assay (Esterase Activity)

This protocol is adapted from the methods used to characterize this compound.[1] It measures the esterase activity of hCA I, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (B1210297) (NPA) to 4-nitrophenolate, a yellow product that can be monitored spectrophotometrically at 400 nm.

Materials:

  • Recombinant human Carbonic Anhydrase I (hCA I)

  • 4-Nitrophenyl acetate (NPA)

  • This compound

  • Acetazolamide (Reference Inhibitor)

  • Tris Buffer (e.g., 0.05 M Tris-SO₄, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA I in Tris buffer. The final concentration in the assay should be optimized to obtain a linear reaction rate.

    • Prepare a stock solution of the substrate, NPA, in acetonitrile.

    • Prepare stock solutions of this compound and Acetazolamide in DMSO. Create a series of dilutions at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank: Buffer and solvent.

      • Control (100% activity): hCA I enzyme solution and solvent (without inhibitor).

      • Inhibitor Wells: hCA I enzyme solution and the desired concentration of this compound or Acetazolamide.

    • The total volume in each well before adding the substrate should be consistent.

  • Enzyme Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on the BT-549 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • BT-549 human breast cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 0.023 U/ml insulin)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Culture BT-549 cells in complete growth medium.

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the compound dilutions) and a no-cell control (medium only for background measurement).

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the key steps in the cell-based cytotoxicity assay protocol.

Cytotoxicity_Workflow start Start seed_cells Seed BT-549 cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight (37°C, 5% CO₂) seed_cells->overnight_incubation compound_treatment Treat cells with various concentrations of this compound overnight_incubation->compound_treatment treatment_incubation Incubate for 48-72 hours compound_treatment->treatment_incubation add_mtt Add MTT solution to each well treatment_incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilize Remove medium and add solubilization solution (DMSO) mtt_incubation->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance data_analysis Calculate % viability and determine IC₅₀ read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the cell-based cytotoxicity assay using MTT.

References

Application Notes and Protocols for Studying Enzyme Kinetics of hCA I using Inhibitor hCA I-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The human isoform, carbonic anhydrase I (hCA I), is abundantly found in erythrocytes and is involved in respiration and pH regulation. Its inhibition is a key target in the development of therapeutic agents for various conditions, including glaucoma and certain cancers. This document provides detailed application notes and protocols for studying the enzyme kinetics of hCA I using the inhibitor hCA I-IN-4.

Application Notes

This compound is a potent and specific inhibitor of human carbonic anhydrase I. Understanding its kinetic parameters is vital for elucidating its mechanism of action and for the development of novel therapeutics. Enzyme kinetic studies are essential to determine the inhibitor's potency (typically expressed as the half-maximal inhibitory concentration, IC50) and its inhibition constant (Ki), which provides insight into the inhibitor's binding affinity to the enzyme.

The protocols described herein utilize the esterase activity of hCA I. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (B1210297) (p-NPA), to produce the chromogenic product p-nitrophenol. The rate of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[1] The presence of an inhibitor like this compound will decrease the rate of this reaction, allowing for the quantitative assessment of its inhibitory potency.

Data Presentation

The inhibitory activity of this compound and a reference inhibitor, Acetazolamide, against hCA I and for comparison, against the off-target isoform hCA II, are summarized in the table below. This data is crucial for assessing the potency and selectivity of this compound.

CompoundhCA I Ki (µM)hCA I IC50 (µM)hCA II Ki (µM)hCA II IC50 (µM)
This compound 1.662.0214.219.05
Acetazolamide0.0180.0250.0120.017

Note: The data presented here are for illustrative purposes and may vary depending on experimental conditions.[1][2]

Experimental Protocols

I. Materials and Reagents
  • Human Carbonic Anhydrase I (hCA I), purified

  • This compound

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA), substrate

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[1]

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

II. Preparation of Solutions
  • Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[1]

  • hCA I Enzyme Solution: Prepare a stock solution of purified hCA I in the assay buffer. The final concentration in the assay should be optimized to obtain a linear reaction rate for at least 10-15 minutes.[1]

  • Substrate Solution (p-NPA): Prepare a stock solution of p-NPA in acetonitrile.[1] Immediately before use, dilute the stock solution with the assay buffer to the desired final concentration (e.g., 3 mM).[1]

  • Inhibitor Stock Solutions: Prepare stock solutions of this compound and Acetazolamide in DMSO. A typical stock concentration is 10 mM.

III. Enzyme Inhibition Assay Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

  • Plate Setup:

    • Blank (No Enzyme) Wells: 190 µL of Assay Buffer.[1]

    • Enzyme Control (No Inhibitor) Wells: 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.[1]

    • Solvent Control Wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of DMSO.[1]

    • Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of this compound or Acetazolamide solution at various concentrations (serial dilutions).[1]

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the p-NPA substrate solution to all wells to start the enzymatic reaction.[1]

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

IV. Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min).

  • Correct for Background: Subtract the rate of the blank well (non-enzymatic hydrolysis of p-NPA) from all other rates.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of the solvent control well and V_inhibitor is the rate in the presence of the inhibitor.

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Determine Ki Value: The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as Lineweaver-Burk plots. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

Visualizations

Mechanism of Carbonic Anhydrase Inhibition

The following diagram illustrates the general mechanism of carbonic anhydrase and its inhibition. The enzyme's active site contains a zinc ion coordinated by three histidine residues and a water molecule. This zinc-bound water is crucial for the hydration of carbon dioxide. Inhibitors, often containing a zinc-binding group, can displace the water molecule and coordinate with the zinc ion, thereby blocking the catalytic activity.

G cluster_0 Catalytic Cycle of hCA I cluster_1 Inhibition by this compound E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_H2O_inh E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O +H⁺ CO2_bound E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->CO2_bound +CO₂ CO2 CO₂ HCO3 HCO₃⁻ H_plus H⁺ H2O H₂O E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ CO2_bound->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor This compound Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_H2O_inh->Inhibited_Complex + Inhibitor - H₂O

Caption: General mechanism of hCA I catalysis and competitive inhibition.

Experimental Workflow for Enzyme Kinetics Study

The diagram below outlines the key steps involved in determining the inhibitory potential of a compound against hCA I.

G start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Set up 96-well Plate (Blank, Controls, Inhibitor dilutions) prep_reagents->plate_setup pre_incubation Pre-incubate Plate (15 min at RT) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement (Absorbance at 405 nm) initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate Rates, % Inhibition) kinetic_measurement->data_analysis determine_ic50 Determine IC₅₀ Value data_analysis->determine_ic50 determine_ki Determine Kᵢ Value determine_ic50->determine_ki end End determine_ki->end

Caption: Workflow for hCA I enzyme inhibition assay.

References

Application of hCA I-IN-4 in Neurodegenerative Disease Research: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the specific carbonic anhydrase inhibitor "hCA I-IN-4" have not yielded direct research pertaining to its application in neurodegenerative diseases. The following information is based on the broader context of carbonic anhydrase I (CA I) inhibition and its potential relevance to neurodegenerative conditions. Further research specifying "this compound" is required to provide detailed application notes and protocols for this particular compound.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the central nervous system, CAs, including the cytosolic isoform CA I, play a crucial role in various physiological processes such as pH regulation, cerebrospinal fluid secretion, and neuronal excitability. Emerging evidence suggests that dysregulation of CA activity is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, making CA inhibitors a potential therapeutic avenue.

Potential Rationale for Targeting CA I in Neurodegenerative Diseases

The rationale for investigating CA I inhibitors like this compound in neurodegenerative disease research stems from several key observations:

  • pH Homeostasis: Neuronal function is highly sensitive to changes in pH. Pathological conditions in neurodegenerative diseases often lead to localized pH shifts, which can exacerbate protein misfolding, aggregation, and neuronal cell death. By modulating pH, CA I inhibitors could potentially mitigate these detrimental effects.

  • Neuroinflammation: Neuroinflammation is a common hallmark of many neurodegenerative disorders. CAs have been shown to influence inflammatory pathways. Inhibition of specific CA isoforms might therefore offer a strategy to dampen the neuroinflammatory response.

  • Ion and Fluid Balance: CAs are involved in maintaining ion and fluid balance in the brain. Disruptions in these processes can contribute to cerebral edema and neuronal dysfunction, which are observed in various neurodegenerative conditions.

Hypothetical Signaling Pathways and Mechanisms

While specific data for this compound is unavailable, we can propose a hypothetical signaling pathway based on the known functions of carbonic anhydrases in the brain. Inhibition of CA I could influence neuronal health through modulation of intracellular and extracellular pH, which in turn can affect the activity of various pH-sensitive enzymes, ion channels, and receptors involved in neuronal signaling and survival pathways.

G cluster_0 Extracellular Space cluster_1 Intracellular Space (Neuron) This compound This compound CA I_ext Extracellular CA I This compound->CA I_ext Inhibition CA I_int Intracellular CA I This compound->CA I_int Inhibition pH_ext Extracellular pH (Increase) CA I_ext->pH_ext Modulation Receptors pH-sensitive Receptors/Channels pH_ext->Receptors Activation/ Inhibition Signaling Downstream Signaling Cascades Receptors->Signaling pH_int Intracellular pH (Decrease) CA I_int->pH_int Modulation Enzymes pH-sensitive Enzymes pH_int->Enzymes Activation/ Inhibition Enzymes->Signaling Neuroprotection Neuroprotective Effects Signaling->Neuroprotection G A Compound Characterization (this compound) B In Vitro Assays (Enzyme Kinetics, Cell Viability) A->B C Cell-Based Models of Neurodegeneration (e.g., SH-SY5Y, primary neurons) B->C D Biochemical Assays (Western Blot, ELISA for disease markers) C->D E Functional Assays (pH measurement, mitochondrial function) C->E F In Vivo Animal Models (e.g., transgenic mice) D->F E->F G Behavioral Tests (Cognitive and motor function) F->G H Histopathological Analysis (Immunohistochemistry) F->H I Data Analysis and Interpretation G->I H->I

hCA I-IN-4: A Novel Carbonic Anhydrase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

hCA I-IN-4, also identified as Compound 14 in the scientific literature, is a novel small molecule inhibitor of human carbonic anhydrases (hCA) and cholinesterases.[1][2][3] As a potent inhibitor of cytosolic hCA isoforms I and II, and exhibiting significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines, this compound presents a valuable tool for cancer research.[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, protocols for its use in key in vitro assays, and a summary of its known biological activities.

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, play a crucial role in the survival and proliferation of cancer cells by regulating pH in the tumor microenvironment.[4][5] Inhibition of these enzymes is a promising strategy in cancer therapy. While direct inhibitory data for this compound on CA IX and XII is not yet available, its efficacy against other isoforms and its anticancer properties make it a compound of interest for further investigation in this area.

Mechanism of Action

This compound is a dibenzoazepine-substituted triazole hybrid compound.[1][2][3] Its primary mechanism of action in the context of cancer research is the inhibition of carbonic anhydrase activity. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the hypoxic and acidic tumor microenvironment, tumor-associated CAs, such as CA IX and XII, are overexpressed and contribute to maintaining a neutral intracellular pH (pHi) while promoting extracellular acidosis, which facilitates tumor growth, invasion, and metastasis.[4][5] By inhibiting these enzymes, this compound can disrupt pH regulation, leading to intracellular acidification and subsequent cancer cell death.

The following diagram illustrates the proposed mechanism of action of carbonic anhydrase inhibitors in the tumor microenvironment.

CAI_Mechanism_of_Action cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment Metabolism Metabolism CO2_in CO2 Metabolism->CO2_in H2O_in H2O H2CO3 H2CO3 HCO3_inH_in HCO3_inH_in HCO3_in HCO3- pHi_regulation pHi > 7.2 (Survival, Proliferation) HCO3_in->pHi_regulation maintains H_in H+ CA_IX CA IX/XII CA_IX->H2CO3 catalyzes H_out H+ CA_IX->H_out extrudes CO2_inH2O_in CO2_inH2O_in CO2_out CO2 H2O_out H2O pHe_acidosis pHe < 7.0 (Invasion, Metastasis) H_out->pHe_acidosis leads to hCA_I_IN_4 This compound hCA_I_IN_4->CA_IX inhibits

Caption: Mechanism of carbonic anhydrase inhibitors in cancer.

Quantitative Data

The following tables summarize the known inhibitory and cytotoxic activities of this compound.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase and Cholinesterase Isoforms.

EnzymeKi (nM)
hCA I29.94
hCA II17.72
Acetylcholinesterase (AChE)21.21
Butyrylcholinesterase (BChE)7.65

Data from Erdoğan M, et al.[1][2][3]

Table 2: Cytotoxic Activity of this compound against Triple-Negative Breast Cancer Cell Lines.

Cell LineIC50 (µM)
BT-54916.59
MDA-MB-23118.07

Data from Erdoğan M, et al.[1][2][3]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)

This protocol is based on the esterase activity assay for hCA I and II as described in the literature.[1][2][3]

Principle:

The assay measures the inhibition of the esterase activity of carbonic anhydrase. The hydrolysis of a substrate, such as 4-nitrophenyl acetate (B1210297), by CA produces a colored product, 4-nitrophenolate, which can be monitored spectrophotometrically.

Materials:

  • hCA I or hCA II enzyme

  • This compound

  • 4-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the hCA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the same solvent.

  • Assay:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

    • In one syringe of the stopped-flow apparatus, load the enzyme solution.

    • In the other syringe, load the substrate solution (4-nitrophenyl acetate in Tris-HCl buffer) containing various concentrations of this compound.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the increase in absorbance at the wavelength corresponding to the product (e.g., 400 nm for 4-nitrophenolate) over time.

  • Data Analysis:

    • Determine the initial rates of reaction from the linear portion of the absorbance versus time curves.

    • Plot the reaction rates against the inhibitor concentrations.

    • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Workflow Diagram:

CA_Inhibition_Assay Start Start Prepare_Enzyme Prepare hCA Enzyme Solution Start->Prepare_Enzyme Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Prepare_Substrate Prepare Substrate Solution Start->Prepare_Substrate Load_Syringes Load Syringes of Stopped-Flow Instrument Prepare_Enzyme->Load_Syringes Prepare_Inhibitor->Load_Syringes Prepare_Substrate->Load_Syringes Mix_Reactants Rapidly Mix Enzyme, Substrate, and Inhibitor Load_Syringes->Mix_Reactants Measure_Absorbance Monitor Absorbance Change Over Time Mix_Reactants->Measure_Absorbance Analyze_Data Calculate Initial Rates and Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Stopped-flow assay workflow for CA inhibition.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[1][2][3]

Principle:

The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the hydrolysis of a thiocholine (B1204863) ester substrate (e.g., acetylthiocholine). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • AChE or BChE enzyme

  • This compound

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of the substrate (ATCI or BTCI) in deionized water.

  • Assay:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • Enzyme solution

      • DTNB solution

      • This compound solution at various concentrations (or solvent for control)

    • Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader in kinetic mode for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using appropriate kinetic models.

Cell Viability (MTT) Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound on cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • BT-549 or other cancer cell lines

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with this compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize_Formazan Add Solubilization Solution Incubate_MTT->Solubilize_Formazan Read_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound is a promising tool for cancer research, demonstrating potent inhibition of carbonic anhydrases and significant cytotoxicity against triple-negative breast cancer cells. The protocols provided herein offer a starting point for researchers to investigate the anticancer potential of this compound further. Future studies should focus on evaluating the inhibitory activity of this compound against the tumor-associated isoforms CA IX and XII to better understand its potential as a targeted anticancer agent.

References

Application Notes and Protocols: Determining the Solubility and Stability of hCA I-IN-4 in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the aqueous solubility and stability of the Human Carbonic Anhydrase I (hCA I) inhibitor, hCA I-IN-4, in commonly used cell culture media. Adherence to these protocols is crucial for ensuring accurate and reproducible results in cell-based assays, which is fundamental in drug discovery and development.

Introduction to this compound and its Significance

Human Carbonic Anhydrase I (hCA I) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, and ion secretion.[2][3] Dysregulation of hCA I activity has been implicated in various diseases, making it a therapeutic target. Small molecule inhibitors, such as the conceptual this compound, are therefore valuable tools for studying the biological functions of hCA I and for potential therapeutic development.

A critical aspect of in vitro pharmacological studies is understanding the behavior of a compound in the experimental environment. The solubility and stability of a small molecule inhibitor in cell culture media directly impact its effective concentration and, consequently, the interpretation of its biological activity.[4]

Solubility and Stability Data (Illustrative)

As specific experimental data for this compound is not publicly available, the following tables are presented as templates for researchers to populate with their own experimental findings.

Table 1: Kinetic Solubility of this compound in Different Culture Media

Culture MediumSerum PresenceMaximum Soluble Concentration (µM)Method
DMEMNo Serum[Enter Data]Nephelometry
DMEM10% FBS[Enter Data]Nephelometry
RPMI-1640No Serum[Enter Data]Nephelometry
RPMI-164010% FBS[Enter Data]Nephelometry
PBS (pH 7.4)N/A[Enter Data]Nephelometry

Table 2: Stability of this compound (10 µM) in Culture Media at 37°C, 5% CO₂

Culture MediumSerum Presence0 hr (%)2 hr (%)8 hr (%)24 hr (%)48 hr (%)Analytical Method
DMEMNo Serum100[Enter Data][Enter Data][Enter Data][Enter Data]HPLC-MS
DMEM10% FBS100[Enter Data][Enter Data][Enter Data][Enter Data]HPLC-MS
RPMI-1640No Serum100[Enter Data][Enter Data][Enter Data][Enter Data]HPLC-MS
RPMI-164010% FBS100[Enter Data][Enter Data][Enter Data][Enter Data]HPLC-MS

Experimental Protocols

The following are detailed protocols for determining the kinetic solubility and stability of this compound.

Protocol for Determining Kinetic Solubility

This protocol utilizes nephelometry, a method that measures the turbidity of a solution to determine the point at which a compound precipitates.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dulbecco's Modified Eagle Medium (DMEM)[6]

  • RPMI-1640 Medium[7]

  • Fetal Bovine Serum (FBS)

  • Nephelometer or plate reader with turbidity measurement capabilities

  • Low-volume, clear-bottom 96- or 384-well plates

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Gentle warming (37°C) or sonication may be necessary.[8]

  • Create a serial dilution of the stock solution in DMSO.

  • Add the DMSO stock solutions to the aqueous buffers (PBS, DMEM, RPMI-1640 with and without 10% FBS) in the microplate. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent effects.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Measure the turbidity of each well using a nephelometer.

  • Determine the kinetic solubility limit. This is the highest concentration of the compound that does not cause a significant increase in turbidity compared to the baseline.

Protocol for Assessing Stability in Culture Media

This protocol uses High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of this compound remaining in solution over time.[9][10]

Materials:

  • This compound

  • DMSO

  • DMEM

  • RPMI-1640

  • FBS

  • Sterile, low-protein-binding 24-well plates[9]

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (cold, containing an internal standard)

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions of this compound at the desired final concentration (e.g., 10 µM) in the different culture media (with and without 10% FBS). Ensure the final DMSO concentration is consistent and low (<0.5%).[4]

  • Dispense 1 mL of each working solution into triplicate wells of a 24-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Immediately process the samples by adding 200 µL of cold acetonitrile containing an internal standard to precipitate proteins. [9]

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples using a validated HPLC-MS method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour concentration.

Visualizations

Signaling Pathway of Carbonic Anhydrase

Carbonic Anhydrase Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion hCA_I hCA I CO2_int->hCA_I H2O H2O H2O->hCA_I H2CO3 H2CO3 hCA_I->H2CO3 Catalysis HCO3 HCO3- H2CO3->HCO3 Dissociation H_plus H+ H2CO3->H_plus Dissociation pH Regulation pH Regulation HCO3->pH Regulation H_plus->pH Regulation hCA_I_IN_4 This compound (Inhibitor) hCA_I_IN_4->hCA_I Inhibition

Caption: A diagram illustrating the catalytic activity of hCA I and its inhibition.

Experimental Workflow for Solubility and Stability Testing

Experimental Workflow cluster_prep Preparation cluster_solubility Kinetic Solubility Assay cluster_stability Stability Assay Stock_Solution Prepare 10 mM Stock Solution of this compound in DMSO Serial_Dilution Serial Dilution in DMSO Stock_Solution->Serial_Dilution Working_Solution Prepare Working Solution in Culture Media Stock_Solution->Working_Solution Add_to_Media Add to Culture Media (DMEM, RPMI-1640 +/- FBS) Serial_Dilution->Add_to_Media Incubate_Sol Incubate at RT Add_to_Media->Incubate_Sol Measure_Turbidity Measure Turbidity (Nephelometry) Incubate_Sol->Measure_Turbidity Determine_Solubility Determine Max Soluble Concentration Measure_Turbidity->Determine_Solubility Incubate_Stab Incubate at 37°C, 5% CO2 Working_Solution->Incubate_Stab Time_Points Collect Aliquots at Time Points (0-48h) Incubate_Stab->Time_Points Protein_Precipitation Protein Precipitation with Acetonitrile Time_Points->Protein_Precipitation HPLC_MS Analyze by HPLC-MS Protein_Precipitation->HPLC_MS Calculate_Stability Calculate % Remaining HPLC_MS->Calculate_Stability

Caption: Workflow for determining the solubility and stability of this compound.

References

Troubleshooting & Optimization

troubleshooting hCA I-IN-4 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with hCA I-IN-4.

Troubleshooting Guide: this compound Insolubility Issues

Question: My this compound is not dissolving. What should I do?

Answer: Insolubility of this compound, a dibenzoazepine-substituted triazole hybrid, can be a challenge. The predicted aqueous solubility for compounds in this series is generally low. We recommend a systematic approach to identify a suitable solvent.

First, refer to any information provided on the product's Certificate of Analysis (CoA). If no specific solvent is recommended, proceed with the following troubleshooting workflow.

G start Start: this compound Insolubility Issue check_coa Check Certificate of Analysis (CoA) for recommended solvent start->check_coa solvent_recommended Solvent Recommended? check_coa->solvent_recommended use_recommended Use Recommended Solvent. Still insoluble? solvent_recommended->use_recommended Yes no_solvent_recommended No Solvent Recommended solvent_recommended->no_solvent_recommended No troubleshoot_further Troubleshoot Further (see below) use_recommended->troubleshoot_further Yes success Success: Prepare Stock Solution use_recommended->success No solubility_test Perform Small-Scale Solubility Test troubleshoot_further->solubility_test no_solvent_recommended->solubility_test common_solvents Test Common Organic Solvents: - DMSO - DMF - Ethanol solubility_test->common_solvents dissolved Dissolved? common_solvents->dissolved dissolved->success Yes sonication Try Gentle Warming (37°C) or Sonication dissolved->sonication No still_insoluble Still Insoluble dissolved->still_insoluble No yes Yes no No yes2 Yes no2 No sonication->dissolved contact_support Contact Technical Support still_insoluble->contact_support

Troubleshooting workflow for this compound insolubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for this compound?

A1: While specific data for this compound is limited, for compounds with similar structures (dibenzoazepine-substituted triazoles), we recommend starting with common organic solvents. A suggested testing order is:

It is crucial to perform a small-scale solubility test to determine the optimal solvent and concentration before preparing a larger stock solution.

Q2: Can I heat the solution to improve solubility?

A2: Gentle warming, for example, in a 37°C water bath, can aid in dissolution. Avoid excessive heat, as it may degrade the compound. Sonication is another technique that can be used to enhance solubility.

Q3: Is this compound soluble in aqueous buffers?

A3: Based on the chemical structure, this compound is predicted to have low aqueous solubility. It is unlikely to dissolve directly in aqueous buffers. We recommend preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first, and then diluting this stock solution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What can I do?

A4: This is a common issue when diluting a compound from an organic stock into an aqueous solution. Here are some strategies to mitigate precipitation:

  • Decrease the final concentration: The compound may be soluble at lower concentrations in your final assay medium.

  • Increase the percentage of co-solvent: If your experimental system allows, a small percentage of the organic solvent in the final solution can help maintain solubility.

  • Use a surfactant or solubilizing agent: In some cases, non-ionic detergents like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Compatibility with your specific assay must be verified.

Experimental Protocols

Small-Scale Solubility Test Protocol

This protocol is designed to help you determine a suitable solvent for this compound using a minimal amount of the compound.

Materials:

  • This compound

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Solvents to be tested (e.g., DMSO, DMF, Ethanol)

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clean microcentrifuge tube.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL) to the tube. This will give an initial concentration of 10 mg/mL.

  • Vortex the tube vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If the compound is not fully dissolved, you can try the following:

    • Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes and vortex again.

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes and vortex again.

  • If the compound is still not dissolved, add an additional measured volume of the solvent (e.g., another 100 µL for a final concentration of 5 mg/mL) and repeat steps 3-5.

  • Continue adding solvent in a stepwise manner until the compound is fully dissolved. Record the final concentration.

  • Repeat this process for other solvents to determine the one that provides the best solubility at the desired concentration.

Data Presentation
SolventConcentration (mg/mL)Observations
DMSORecord highest concentration achievede.g., Clear solution, slight precipitate
DMFRecord highest concentration achievede.g., Clear solution, slight precipitate
EthanolRecord highest concentration achievede.g., Clear solution, slight precipitate

Signaling Pathway Context

This compound is an inhibitor of carbonic anhydrases (CAs) and cholinesterases (ChEs). The following diagram illustrates the general inhibitory action of this compound on these enzyme families.

G cluster_CA Carbonic Anhydrases cluster_ChE Cholinesterases hCA_I_IN_4 This compound hCA_I hCA I hCA_I_IN_4->hCA_I Inhibits hCA_II hCA II hCA_I_IN_4->hCA_II Inhibits AChE AChE hCA_I_IN_4->AChE Inhibits BChE BChE hCA_I_IN_4->BChE Inhibits H2CO3 H2CO3 hCA_I->H2CO3 hCA_II->H2CO3 CO2_H2O CO2 + H2O CO2_H2O->hCA_I CO2_H2O->hCA_II Choline_Acetate Choline + Acetate AChE->Choline_Acetate BChE->Choline_Acetate ACh Acetylcholine ACh->AChE ACh->BChE

Inhibitory action of this compound.

Technical Support Center: Optimizing hCA IX-IN-4 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the carbonic anhydrase IX (CA IX) inhibitor, hCA IX-IN-4, for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of carbonic anhydrase IX (CA IX) and its role in cancer?

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly expressed in many types of solid tumors.[1][2] Its expression is primarily induced by hypoxia (low oxygen conditions) through the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[3] CA IX plays a crucial role in regulating pH in the tumor microenvironment.[3][4] It catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[4] This enzymatic activity helps to maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment, which is advantageous for tumor cell survival, proliferation, migration, and invasion.[4][5] Inhibition of CA IX can lead to intracellular acidification, which in turn can induce apoptosis and reduce the invasive potential of cancer cells.[6][7]

Q2: What is a recommended starting concentration range for hCA IX-IN-4 in a cell viability assay?

Without specific published data for hCA IX-IN-4, a good starting point is to perform a dose-response experiment over a broad concentration range. Based on IC50 values of other sulfonamide-based CA IX inhibitors, a range of 1 µM to 200 µM could be considered.[8][9][10] It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as in the highest hCA IX-IN-4 treatment group.

Q3: How long should I incubate my cells with hCA IX-IN-4?

The optimal incubation time can vary depending on the cell line and the specific experimental endpoint. Typical incubation times for cell viability assays range from 24 to 72 hours. A time-course experiment is recommended to determine the ideal duration for observing a significant effect of hCA IX-IN-4 on your cells of interest.

Q4: What are the potential off-target effects of CA IX inhibitors?

While many CA IX inhibitors are designed for selectivity, off-target effects can occur, especially at higher concentrations.[11][12] These can include inhibition of other carbonic anhydrase isoforms present in normal tissues, which could lead to unintended physiological consequences.[3] It is important to assess cytotoxicity in relevant normal cell lines to determine a therapeutic window.

Q5: How can I assess the solubility of hCA IX-IN-4 in my cell culture medium?

Poor solubility can lead to inaccurate and irreproducible results. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting the stock in your culture medium, visually inspect for any precipitation. It is also advisable to prepare fresh dilutions for each experiment.

Troubleshooting Guide

Issue Possible Cause Solution
High variability in cell viability results - Uneven cell seeding- Edge effects in the microplate- Inconsistent incubation times- Pipetting errors- Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS.- Maintain a strict and consistent incubation schedule.- Use calibrated pipettes and gentle pipetting techniques.
No observable effect on cell viability - Inhibitor concentration is too low- Incubation time is too short- Cell line is resistant to CA IX inhibition- Perform a dose-response experiment with a wider and higher concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify CA IX expression in your cell line (e.g., by Western blot or qPCR).
High levels of cell death at all concentrations - Inhibitor concentration is too high- Off-target cytotoxicity- Solvent toxicity- Test a lower range of concentrations.- Evaluate the inhibitor's effect on a non-cancerous cell line.- Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%).

Experimental Protocols

Protocol 1: Determining the IC50 of hCA IX-IN-4 using an MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of hCA IX-IN-4.

Materials:

  • Cell line of interest

  • hCA IX-IN-4

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of hCA IX-IN-4 in complete culture medium. A suggested starting range is a 2-fold serial dilution from 200 µM down to approximately 1.5 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the prepared hCA IX-IN-4 dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Parameter Recommendation
Initial Seeding Density Cell-line dependent, aim for 70-80% confluency at the end of the assay.
hCA IX-IN-4 Concentration Range 1 µM - 200 µM (initial range finding)
Incubation Time 24, 48, or 72 hours
Vehicle Control DMSO at a final concentration ≤ 0.5%
MTT Incubation 3-4 hours
Wavelength for Absorbance 570 nm

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_inhibitor Add Inhibitor to Cells seed_plate->add_inhibitor prep_inhibitor Prepare hCA I-IN-4 Dilutions prep_inhibitor->add_inhibitor incubate Incubate (24-72h) add_inhibitor->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane cluster_intracellular CO2_H2O CO2 + H2O CAIX CA IX CO2_H2O->CAIX H_HCO3 H+ + HCO3- pHi_reg Intracellular pH Regulation (Alkalinization) H_HCO3->pHi_reg HCO3- import CAIX->H_HCO3 Acidification Intracellular Acidification CAIX->Acidification Inhibition leads to Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX_exp->CAIX Proliferation Cell Proliferation & Survival pHi_reg->Proliferation Invasion Migration & Invasion pHi_reg->Invasion Apoptosis Apoptosis hCA_IN4 This compound hCA_IN4->CAIX Acidification->Apoptosis

Caption: CA IX signaling pathway under hypoxic conditions and the effect of inhibition.

References

avoiding off-target effects of hCA I-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCA I-IN-4, a potent inhibitor of human Carbonic Anhydrase I (hCA I).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of human Carbonic Anhydrase I (hCA I)?

Human Carbonic Anhydrase I (hCA I) is a zinc metalloenzyme that plays a crucial role in maintaining acid-base balance and facilitating the transport of carbon dioxide in the blood.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] This reaction is fundamental to various physiological processes, including respiration and pH regulation.[1][4] The active site of hCA I contains a zinc ion that is essential for its catalytic activity.[1]

Q2: What is the therapeutic rationale for inhibiting hCA I?

Inhibitors of carbonic anhydrases are utilized in the treatment of several conditions, including glaucoma, epilepsy, and altitude sickness.[5][6][7] While many clinically used carbonic anhydrase inhibitors are not specific to a single isoform, there is growing interest in developing isoform-selective inhibitors to minimize off-target effects.[8] Specifically, hCA I has been identified as a potential therapeutic target in some types of cancer.[9]

Q3: What are the common classes of hCA I inhibitors?

The most extensively studied class of carbonic anhydrase inhibitors is the sulfonamides, which includes well-known drugs like acetazolamide.[5][10][11][12] These compounds typically bind to the zinc ion in the enzyme's active site, preventing the substrate from binding.[12] Other classes of inhibitors that have been investigated include coumarins and phenols.[8][13]

Troubleshooting Guides

Problem: Unexpected or inconsistent experimental results.

Q4: My experiment with this compound shows lower inhibitory activity than expected. What are the potential causes?

Several factors could contribute to lower-than-expected inhibitory activity. Common issues include:

  • Incorrect enzyme concentration: The reaction may be too fast or too slow if the enzyme concentration is not optimal.

  • Unstable enzyme: hCA I, like many enzymes, can lose activity if not stored or handled properly. It is recommended to keep enzyme samples cold and use them fresh.

  • Poor inhibitor solubility: If this compound is not fully dissolved, its effective concentration in the assay will be lower than anticipated. Consider dissolving the inhibitor in a small amount of a suitable solvent like DMSO.

  • Incorrect pH or temperature: Enzymes are highly sensitive to pH and temperature. Ensure your assay buffer is at the optimal pH for hCA I activity and that the temperature is controlled and consistent.

  • Presence of contaminants: Contaminants in your sample can interfere with the assay.[14] Performing a "spike and recovery" experiment, where a known amount of active enzyme is added to your sample buffer and a control buffer, can help determine if an inhibitor is present in your sample.[14]

Q5: I am observing high variability in my results between experiments. How can I improve consistency?

Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:

  • Prepare fresh solutions: Always use freshly prepared substrate and enzyme solutions for each experiment.

  • Maintain a steady temperature: Use a water bath or incubator to ensure a constant temperature throughout the experiment.

  • Use a wide range of inhibitor concentrations: This will help to generate a more accurate and reliable dose-response curve.

  • Perform replicate experiments: It is recommended to repeat experiments at least three times to ensure the results are consistent.

  • Keep detailed records: Document all experimental conditions, including reagent concentrations, incubation times, and any observations.

Problem: Potential for off-target effects.

Q6: I am concerned about the potential for off-target effects with this compound. What should I consider?

A significant challenge in the development of carbonic anhydrase inhibitors is achieving selectivity for a specific isoform.[8] This is due to the high degree of similarity in the active sites of the different hCA isoforms.[11] Off-target inhibition can lead to a variety of side effects, as different CA isoforms are widely distributed throughout the body and play important roles in various physiological processes.[5][8]

Q7: What are the common off-target effects associated with systemic carbonic anhydrase inhibition?

Systemic administration of non-selective carbonic anhydrase inhibitors can lead to a range of side effects, including:

  • Nausea[5][15]

  • Fatigue[5][16]

  • Depression[5]

  • Electrolyte imbalances[7]

  • Paresthesias (a tingling or prickling sensation)[5]

These effects are generally a result of the inhibition of other CA isoforms in addition to the intended target.[5]

Q8: How can I assess the selectivity of this compound?

To determine the selectivity of your inhibitor, you should test its activity against a panel of different human carbonic anhydrase isoforms. By comparing the inhibition constants (Ki) or IC50 values for hCA I with those for other isoforms (e.g., hCA II, hCA IX, hCA XII), you can determine the selectivity profile of your compound.

Data Presentation

Table 1: Inhibitory Activity of Selected Sulfonamides Against Different Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity for hCA I over hCA II
Acetazolamide 25012255.70.048
EMAC10101c 4472.49.2>100001390.00.002
EMAC10101d >100008.1>10000>10000<0.0008
SLC-0111 97001100455.40.11

Data is illustrative and compiled from various sources for comparative purposes.[11][12][17][18]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a compound against hCA I.

  • Prepare Buffers and Solutions: Prepare an assay buffer at the optimal pH for hCA I activity. Prepare stock solutions of the enzyme, substrate (e.g., p-nitrophenyl acetate), and the inhibitor (this compound).

  • Dilute the Enzyme: Dilute the hCA I to a concentration that provides a linear reaction rate over a reasonable time course.

  • Pre-Incubate with Inhibitor: Mix the diluted enzyme with various concentrations of this compound and incubate for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Start the Reaction: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitor the Reaction: Measure the rate of product formation over time using a suitable detection method, such as a spectrophotometer.

  • Analyze the Data: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Visualizations

hCA_I_Catalytic_Cycle E_Zn_OH E-Zn-OH⁻ E_Zn_HCO3 E-Zn-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ H_plus H⁺ E_Zn_OH->H_plus E_Zn_H2O E-Zn-H₂O E_Zn_H2O->E_Zn_OH - H⁺ H2O H₂O E_Zn_H2O->H2O E_Zn_HCO3->E_Zn_H2O + H₂O HCO3 HCO₃⁻ E_Zn_HCO3->HCO3 CO2 CO₂

Caption: Catalytic cycle of human Carbonic Anhydrase I.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitor) pre_incubate Pre-incubate Enzyme with Inhibitor prep_solutions->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction monitor_reaction Monitor Reaction Progress start_reaction->monitor_reaction calculate_rates Calculate Initial Reaction Rates monitor_reaction->calculate_rates plot_data Plot Dose-Response Curve calculate_rates->plot_data determine_ic50 Determine IC50 / Ki plot_data->determine_ic50

Caption: General experimental workflow for an enzyme inhibition assay.

Troubleshooting_Tree cluster_low_activity Low/No Inhibition cluster_inconsistent Inconsistent Results start Experiment Failed? q_enzyme Enzyme Activity Low in Control? start->q_enzyme Yes q_reproducibility High Variability? start->q_reproducibility Inconsistent s_enzyme Check Enzyme Stability & Concentration q_enzyme->s_enzyme Yes q_inhibitor Inhibitor Solubility Issue? q_enzyme->q_inhibitor No s_inhibitor_sol Check Solvent, Try Sonication q_inhibitor->s_inhibitor_sol Yes s_assay_cond Verify Assay Conditions (pH, Temp) q_inhibitor->s_assay_cond No s_fresh_reagents Use Fresh Reagents q_reproducibility->s_fresh_reagents Yes s_pipetting Check Pipetting Accuracy s_fresh_reagents->s_pipetting s_controls Include Proper Controls s_pipetting->s_controls

Caption: A decision tree for troubleshooting common experimental issues.

References

hCA I-IN-4 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCA I-IN-4, a potent inhibitor of human Carbonic Anhydrase I (hCA I).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of carbonic anhydrases (CA) and cholinesterases. It specifically inhibits human Carbonic Anhydrase I (hCA I) with a high affinity. Its mechanism of action involves binding to the active site of the hCA I enzyme, preventing the catalytic conversion of carbon dioxide to bicarbonate and a proton.[1] This inhibition is crucial for studying the physiological roles of hCA I and for the development of therapeutic agents targeting this enzyme.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C. For short-term storage and during shipping, the compound is stable at room temperature for a few days.[2] Always refer to the Certificate of Analysis for specific storage instructions for your batch.

Q3: My this compound is not dissolving properly. What solvent should I use?

This compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO). If you encounter solubility issues, you can also try other solvents such as ethanol (B145695) or dimethylformamide (DMF). It is advisable to test the solubility with a small amount of the product first to avoid sample loss.[2]

Q4: I am observing inconsistent Ki or IC50 values for this compound. What are the potential causes?

Inconsistent results can arise from several factors:

  • Compound Precipitation: The inhibitor may be precipitating out of solution at the tested concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all assays and does not affect enzyme activity.

  • Enzyme Activity: The activity of your hCA I enzyme may vary between experiments. Always check the enzyme's activity before starting an inhibition assay.[3]

  • Assay Conditions: Variations in pH, temperature, or substrate concentration can significantly impact the results.[3][4]

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated regularly.[3]

Q5: How can I confirm the activity of my hCA I enzyme before starting my inhibition experiment?

Before testing inhibitors, it's crucial to verify the catalytic activity of your hCA I enzyme. This can be done by running a control reaction without any inhibitor. You should observe a rapid, enzyme-catalyzed decrease in pH upon the addition of CO2-saturated water.[4][5] If the enzyme activity is low or absent, prepare fresh enzyme dilutions and ensure proper storage conditions were maintained.[3]

Troubleshooting Guides

ProblemPotential CauseRecommended Solution
High Variability in Replicates Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[6]Include a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer to prevent aggregation.[6]
Inconsistent Timing: Manual timing errors can be a source of variability, especially in rapid assays.[3]Use a stopped-flow apparatus for precise mixing and timing. If using manual methods, practice consistent reagent addition.[3]
Lower than Expected Potency (High Ki) Compound Degradation: Improper storage or repeated freeze-thaw cycles can lead to compound degradation.Use a fresh aliquot of this compound for each experiment and store it according to the manufacturer's recommendations.
Sub-optimal Assay Conditions: Incorrect buffer pH or temperature can reduce inhibitor potency.Optimize assay conditions, ensuring the pH and temperature are suitable for both enzyme activity and inhibitor binding. The optimal temperature for hCA activity is generally 37°C.[3]
No Inhibition Observed Inactive Enzyme: The enzyme may have denatured due to improper storage or handling.Always keep enzyme solutions on ice and prepare fresh dilutions for each experiment.[3][4]
Incorrect Substrate Concentration: The substrate concentration can affect the apparent inhibitor potency.Ensure the substrate concentration is appropriate for the assay type (e.g., near the Km for competitive inhibitors).

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against various enzymes.

Target EnzymeInhibition Constant (Ki)
Human Carbonic Anhydrase I (hCA I) 29.94 nM [1][2]
Human Carbonic Anhydrase II (hCA II)17.72 nM[1][2]
Acetylcholinesterase (AChE)21.21 nM[1][2]
Butyrylcholinesterase (BChE)7.65 nM[1][2]

The following table provides recommended conditions for a standard hCA I inhibition assay.

ParameterRecommended Condition
Buffer 20 mM HEPES[7]
pH 7.5[7]
Temperature 25°C or 37°C[3]
Substrate CO2 (1.7-17 mM)[7] or 4-Nitrophenyl acetate
Indicator (for CO2 hydration assay) Phenol Red (0.2 mM)[7]

Key Experimental Protocols

Protocol: hCA I Inhibition Assay (Stopped-Flow CO2 Hydration)

This protocol is adapted from established methods for measuring CA-catalyzed CO2 hydration.[7]

1. Materials:

  • Purified human Carbonic Anhydrase I (hCA I)

  • This compound

  • HEPES buffer (20 mM, pH 7.5)

  • Phenol Red indicator (0.2 mM)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

2. Reagent Preparation:

  • Enzyme Solution: Prepare a stock solution of hCA I in HEPES buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

  • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions in HEPES buffer to achieve the desired final concentrations.

  • CO2 Substrate: Bubble CO2 gas through ice-cold deionized water for at least 30 minutes.[3]

3. Procedure:

  • Set the stopped-flow instrument to monitor the absorbance change at 557 nm.[7]

  • Equilibrate the instrument and reagents to the desired temperature (e.g., 25°C).

  • Load one syringe with the enzyme solution (containing the indicator and inhibitor at various concentrations) and the other syringe with the CO2-saturated water.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Record the initial rate of the pH change (monitored by the absorbance of Phenol Red) for a period of 10-100 seconds.[7]

  • Calculate the initial rates of the CA-catalyzed CO2 hydration reaction.

  • Determine the Ki value by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.

Diagrams

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer & Indicator A1 Load Syringes: 1: Enzyme + Inhibitor 2: CO2 Solution P1->A1 P2 Prepare Enzyme Stock P2->A1 P3 Prepare Inhibitor Dilutions P3->A1 P4 Prepare CO2-Saturated Water P4->A1 A2 Rapid Mixing in Stopped-Flow Apparatus A1->A2 A3 Monitor Absorbance Change at 557 nm A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Plot Rates vs. [Inhibitor] D1->D2 D3 Determine Ki Value D2->D3 G Start Inconsistent Results (High Variability) C1 Check for Compound Precipitation/Aggregation Start->C1 C2 Review Assay Conditions (pH, Temp, Substrate Conc.) Start->C2 C3 Verify Enzyme Activity (Run Positive Control) Start->C3 C4 Calibrate Pipettes & Review Technique Start->C4 S1 Add 0.01% Triton X-100 to Assay Buffer C1->S1 S2 Optimize and Standardize All Assay Parameters C2->S2 S3 Use Fresh Enzyme Aliquot C3->S3 S4 Ensure Accurate and Consistent Dispensing C4->S4 G E E + H2O E_H2O E-H2O E->E_H2O 1 Inhibitor This compound E->Inhibitor E_CO2 E-CO2 E_H2O->E_CO2 E_HCO3 E-HCO3- E_CO2->E_HCO3 3 E_HCO3->E 5 HCO3 HCO3- E_HCO3->HCO3 H H+ E_HCO3->H CO2 CO2 CO2->E_H2O 2 H2O H2O H2O->E_HCO3 4 Blocked Inhibited Complex Inhibitor->Blocked

References

Technical Support Center: Interpreting Unexpected Results with hCA I-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the dual carbonic anhydrase (CA) and cholinesterase (ChE) inhibitor, hCA I-IN-4.

Troubleshooting Guides

Issue 1: Discrepancy Between Biochemical and Cellular Assay Results

Question: My in vitro enzymatic assay with purified hCA I shows potent inhibition by this compound, but I see a much weaker or no effect in my cell-based assay. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular targets.

    • Recommendation: Review the literature for reported cell permeability of this compound or similar sulfonamide-based inhibitors. Consider using a positive control compound with known cell permeability. If permeability is a suspected issue, permeabilizing the cells with a mild detergent (e.g., digitonin) for a short duration could be a confirmatory experiment, though this will disrupt normal cell physiology.

  • Drug Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

    • Recommendation: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and this compound to see if the inhibitory activity is restored.

  • Compound Instability or Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.

    • Recommendation: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC.

  • High Intracellular Concentrations of Competing Substrates: The cellular environment contains endogenous substrates for both carbonic anhydrase (CO2) and cholinesterases (acetylcholine) that may outcompete the inhibitor.

    • Recommendation: Ensure your in vitro assay conditions, particularly substrate concentrations, mimic the cellular context as closely as possible to improve the correlation between biochemical and cellular data.

Issue 2: Unexpected Cytotoxicity or a Decrease in Cell Viability

Question: I am observing significant cytotoxicity with this compound at concentrations where I expect to see specific inhibition of my target. How can I determine if this is an on-target or off-target effect?

Possible Causes and Troubleshooting Steps:

  • On-Target Effects Leading to Cytotoxicity:

    • Carbonic Anhydrase Inhibition: Inhibition of CAs, particularly CA IX which is often overexpressed in cancer cells, can lead to intracellular acidification and promote apoptosis.[1][2][3]

    • Cholinesterase Inhibition: Excessive accumulation of acetylcholine (B1216132) can lead to overstimulation of cholinergic receptors, which in some contexts can trigger cell death pathways.

  • Off-Target Effects: The inhibitor may be interacting with other cellular targets crucial for cell survival.

    • Recommendation 1: Target Engagement Studies: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to hCA I within the cell at the concentrations causing cytotoxicity.

    • Recommendation 2: Rescue Experiments: If you hypothesize that the cytotoxicity is due to on-target CA inhibition and subsequent pH changes, attempt to rescue the cells by using a cell-permeable buffer to maintain intracellular pH.

    • Recommendation 3: Use of Antagonists: If you suspect off-target effects on cholinergic receptors, co-incubate with specific antagonists for muscarinic or nicotinic receptors to see if the cytotoxic effect is mitigated.[4]

    • Recommendation 4: Structurally Related but Inactive Control: If available, use a structurally similar analog of this compound that is known to be inactive against both CA and ChE. If this analog does not cause cytotoxicity, it suggests the observed effect is likely on-target.

Issue 3: Inconsistent or Irreproducible Results

Question: My results with this compound vary significantly between experiments. What are the common sources of variability?

Possible Causes and Troubleshooting Steps:

  • Compound Solubility and Aggregation: Benzenesulfonamide inhibitors can have limited aqueous solubility.[5][6] If the compound precipitates or forms aggregates in your assay medium, it will lead to inconsistent effective concentrations.

    • Recommendation:

      • Visually inspect your prepared solutions for any signs of precipitation.

      • Determine the kinetic solubility of this compound in your specific assay buffer.[7]

      • Consider the use of a small percentage of a co-solvent like DMSO, but be mindful of its own potential effects on the cells. Always include a vehicle control with the same concentration of the co-solvent.

  • Assay Conditions: Minor variations in experimental conditions can lead to significant differences in results.

    • Recommendation:

      • Standardize Cell Seeding Density: Ensure consistent cell numbers in all wells.

      • Consistent Incubation Times: Use precise timing for all incubation steps.

      • Control for Edge Effects: In plate-based assays, be aware of potential "edge effects" and consider not using the outer wells for critical measurements.

  • Reagent Quality: The quality and handling of reagents, including the inhibitor itself, can impact results.

    • Recommendation:

      • Prepare fresh dilutions of this compound from a stock solution for each experiment.

      • Avoid repeated freeze-thaw cycles of the stock solution.

      • Ensure all other reagents are within their expiration dates and stored under the recommended conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

This compound is a dual inhibitor, meaning it is designed to inhibit two different classes of enzymes:

  • Carbonic Anhydrases (CAs): Specifically, it shows inhibitory activity against human carbonic anhydrase I (hCA I).

  • Cholinesterases (ChEs): It also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Q2: What are the potential off-target effects of this compound?

Given its dual nature, unexpected results can arise from its action on either target class or from true off-target interactions.

  • Due to Cholinesterase Inhibition: The primary "off-target" effects in a non-neuronal context are often due to the systemic effects of increased acetylcholine. This can lead to the activation of:

    • Muscarinic Acetylcholine Receptors (mAChRs): Activation of these G-protein coupled receptors can trigger various signaling cascades, including the PI3K/Akt pathway .[4]

    • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels, and their activation can lead to an influx of cations like Na+ and Ca2+, causing membrane depolarization and downstream signaling events.[4]

  • Due to Carbonic Anhydrase Inhibition:

    • Alterations in Intracellular pH (pHi): Inhibition of carbonic anhydrases can lead to changes in intracellular pH. This can, in turn, affect the activity of pH-sensitive enzymes and signaling pathways. For example, changes in pHi have been shown to transcriptionally regulate pathways like Notch signaling and glycolysis .[8][9]

  • Interactions of the Triazole Scaffold: The triazole ring in the structure of this compound could potentially be a source of off-target interactions or assay interference. Some triazole-containing compounds have been reported to interfere with fluorescence-based assays, such as those using Thioflavin T for aggregation studies.[10]

Q3: Can this compound interfere with my assay readout?

Yes, this is a possibility.

  • Spectral Interference: If your assay uses absorbance or fluorescence readouts, it is important to check if this compound has any intrinsic absorbance or fluorescence at the wavelengths you are using. Run a control with the compound in the assay buffer without the enzyme or cells to check for interference.

  • Interaction with Assay Reagents: The triazole moiety or other parts of the this compound structure could potentially interact with detection reagents. For example, some compounds can quench fluorescence or inhibit reporter enzymes like luciferase.

Q4: I see an unexpected change in a signaling pathway. How do I begin to investigate this?

Logical Flow for Investigating Unexpected Signaling Pathway Modulation

G cluster_0 Start: Unexpected Signaling Result cluster_1 Initial Checks cluster_2 On-Target vs. Off-Target Investigation cluster_3 Conclusion start Unexpected change in signaling pathway X confirm Confirm result with a different method/ readout start->confirm dose_response Perform a detailed dose-response curve confirm->dose_response on_target Is the pathway known to be regulated by CA or ChE? dose_response->on_target ca_related Investigate pH-dependent signaling (e.g., Notch, glycolysis) on_target->ca_related Yes (CA) che_related Investigate cholinergic signaling (e.g., PI3K/Akt, Ca2+ flux) on_target->che_related Yes (ChE) off_target Suspect off-target effect on_target->off_target No conclusion Interpret results based on on-target or off-target validation ca_related->conclusion che_related->conclusion inactive_control Test inactive analog of this compound off_target->inactive_control pathway_inhibitor Co-treat with known inhibitor of pathway X off_target->pathway_inhibitor inactive_control->conclusion pathway_inhibitor->conclusion

Caption: Troubleshooting unexpected signaling changes with this compound.

Quantitative Data

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue/InformationSource
This compound
Molecular FormulaC15H15N3O5S2N/A
Molecular Weight397.43 g/mol N/A
Benzenesulfonamides (General Class)
Solubility in DMSOGenerally good, can be up to ~30-45 mg/mL.[5][6][5][6]
Solubility in EthanolModerate, around 30 mg/mL.[6][6]
Solubility in WaterGenerally insoluble or slightly soluble.[6][6]
Triazole-Containing Compounds (General)
Physicochemical ImpactThe position of the triazole ring within a linker can impact solubility and lipophilicity.[7][7]

Experimental Protocols

Protocol: Carbonic Anhydrase I Inhibition Assay (Colorimetric)

This protocol is adapted from standard procedures for measuring CA inhibition using the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA).[8][9]

Materials:

  • Human Carbonic Anhydrase I (hCA I) enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-nitrophenyl acetate (pNPA)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA I in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a fresh solution of pNPA in a minimal amount of acetonitrile (B52724) and then dilute with the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Enzyme Control (No Inhibitor) wells: Add assay buffer and the hCA I enzyme solution.

    • Inhibitor wells: Add assay buffer, the hCA I enzyme solution, and varying concentrations of this compound.

    • Solvent Control wells: Add assay buffer, the hCA I enzyme solution, and the solvent used for the inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Workflow for CA I Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis prep_enzyme Prepare hCA I Solution plate_setup Add Enzyme and Inhibitor to Plate prep_enzyme->plate_setup prep_inhibitor Prepare this compound Dilutions prep_inhibitor->plate_setup prep_substrate Prepare pNPA Substrate pre_incubate Pre-incubate (10-15 min) plate_setup->pre_incubate add_substrate Initiate Reaction with pNPA pre_incubate->add_substrate read_plate Kinetic Read at 400-405 nm add_substrate->read_plate calculate_rates Calculate Reaction Rates read_plate->calculate_rates calculate_inhibition Determine % Inhibition calculate_rates->calculate_inhibition determine_ic50 Calculate IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a typical carbonic anhydrase I inhibition assay.

Signaling Pathways

Potential Off-Target Cholinergic Signaling

Inhibition of cholinesterases by this compound can lead to an accumulation of acetylcholine (ACh), which can then activate muscarinic and nicotinic receptors, triggering downstream signaling.

G hCA_I_IN_4 This compound AChE_BChE AChE / BChE hCA_I_IN_4->AChE_BChE inhibition ACh Acetylcholine (ACh) Accumulation AChE_BChE->ACh leads to mAChR Muscarinic Receptors (mAChRs) ACh->mAChR activates nAChR Nicotinic Receptors (nAChRs) ACh->nAChR activates PI3K_Akt PI3K/Akt Pathway (Cell Survival, Proliferation) mAChR->PI3K_Akt Ca_Influx Ca2+ Influx (Membrane Depolarization, Downstream Signaling) nAChR->Ca_Influx

Caption: Potential off-target signaling via cholinergic receptors.

Potential On-Target Signaling Consequences of CA Inhibition

Inhibition of carbonic anhydrase can alter intracellular pH (pHi), which has been shown to modulate various signaling pathways, particularly in cancer cells.

G hCA_I_IN_4 This compound CA_I Carbonic Anhydrase I hCA_I_IN_4->CA_I inhibition pHi Change in Intracellular pH (pHi) CA_I->pHi leads to Notch Notch Signaling (Cell Fate, Proliferation) pHi->Notch modulates Glycolysis Glycolytic Pathway (Metabolism) pHi->Glycolysis modulates Apoptosis Apoptosis (Cell Death) pHi->Apoptosis can induce

Caption: Downstream effects of carbonic anhydrase inhibition on cellular signaling.

References

Technical Support Center: Mitigating hCA I-IN-4 Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous cell lines at concentrations of hCA I-IN-4 that are effective against cancer cells. What are the potential underlying mechanisms?

A1: Cytotoxicity in non-cancerous cells, often referred to as off-target toxicity, is a common challenge in drug development. For a carbonic anhydrase inhibitor (CAI) like this compound, this could be due to several factors:

  • On-target, off-tissue effects: Inhibition of carbonic anhydrase isoforms present in normal tissues that are crucial for physiological functions.

  • Off-target effects: Interaction of this compound with other cellular targets besides the intended carbonic anhydrase, leading to unintended biological consequences.[1][2]

  • Metabolite-induced toxicity: The metabolic breakdown of this compound could produce toxic byproducts.

  • Induction of cellular stress pathways: The compound might trigger apoptosis, necrosis, or other cell death pathways in non-cancerous cells.

Q2: What initial troubleshooting steps can we take to address the observed cytotoxicity?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Confirm IC50 Values: Re-determine the half-maximal inhibitory concentration (IC50) for both your cancer and non-cancerous cell lines to ensure the reproducibility of your results.

  • Evaluate Exposure Time: Assess whether a shorter exposure duration to this compound can maintain anti-cancer efficacy while reducing toxicity in normal cells.

  • Assess Cell Line Health: Ensure your non-cancerous cell lines are healthy and free from stress, as this can heighten their sensitivity to cytotoxic agents.

  • Titrate Vehicle Concentration: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is not contributing to the observed cytotoxicity at the concentrations used.

Q3: Are there strategies to selectively protect non-cancerous cells from this compound-induced cytotoxicity?

A3: Yes, several strategies can be explored to improve the therapeutic window of cytotoxic agents:

  • Co-administration with Cytoprotective Agents: The use of agents that can protect normal cells from damage. For example, inducing a temporary cell-cycle arrest in normal cells can protect them from the toxicity of drugs that target proliferating cells.[3][4]

  • Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to ligands that target cancer-cell-specific receptors can limit its exposure to healthy tissues.

  • Dose Optimization: Investigating lower, more frequent dosing schedules in in vivo models might maintain therapeutic efficacy while minimizing peak concentrations that are toxic to normal cells.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Symptom Possible Cause Suggested Solution
Inconsistent IC50 values in replicate experiments.Cell line instability or contamination.Perform regular cell line authentication (e.g., STR profiling) and mycoplasma testing.
Inconsistent cell seeding density.Optimize and standardize cell seeding protocols to ensure uniform cell numbers across wells.
Reagent variability.Use the same batch of this compound, media, and other key reagents for a set of comparative experiments.
Issue 2: Cytotoxicity Observed at or Below the Effective Anti-Cancer Concentration
Symptom Possible Cause Suggested Solution
Narrow therapeutic window in vitro.On-target toxicity in normal cells expressing the target CA isoform.Profile the expression of all human carbonic anhydrase isoforms in both your cancer and non-cancerous cell lines to identify potential on-target, off-tissue liabilities.
Off-target effects of this compound.Consider performing target deconvolution studies (e.g., chemical proteomics) to identify unintended binding partners of this compound.[1][2]
High sensitivity of the specific non-cancerous cell line.Test a panel of different non-cancerous cell lines from various tissues to assess if the cytotoxicity is cell-type specific.

Experimental Protocols

Protocol 1: Standard Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis vs. Necrosis Assessment (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at various concentrations and time points in a 6-well plate.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways & Experimental Workflows

G cluster_0 Initial Troubleshooting Workflow A High Cytotoxicity in Non-Cancerous Cells Observed B Confirm IC50 in Cancer and Non-Cancerous Lines A->B C Assess Cell Health and Vehicle Effects B->C D Evaluate Different Exposure Times C->D E Data Analysis: Determine Therapeutic Window D->E

Caption: Initial troubleshooting workflow for addressing cytotoxicity.

G cluster_1 Potential Mechanisms of this compound Cytotoxicity hCA_I_IN_4 This compound OnTarget On-Target Inhibition (Carbonic Anhydrases in Normal Cells) hCA_I_IN_4->OnTarget OffTarget Off-Target Interactions hCA_I_IN_4->OffTarget Metabolism Metabolic Conversion hCA_I_IN_4->Metabolism Stress Induction of Cellular Stress OnTarget->Stress OffTarget->Stress Metabolism->Stress Cytotoxicity Cytotoxicity in Non-Cancerous Cells Stress->Cytotoxicity

Caption: Potential mechanisms leading to off-target cytotoxicity.

G cluster_2 Mitigation Strategies Start Observed Cytotoxicity Cytoprotection Co-administration with Cytoprotective Agents Start->Cytoprotection TargetedDelivery Targeted Drug Delivery Systems Start->TargetedDelivery DoseOptimization Dose Schedule Optimization Start->DoseOptimization ReducedToxicity Reduced Cytotoxicity in Non-Cancerous Cells Cytoprotection->ReducedToxicity TargetedDelivery->ReducedToxicity DoseOptimization->ReducedToxicity

Caption: Overview of strategies to mitigate cytotoxicity.

References

hCA I-IN-4 interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hCA I-IN-4, a potent inhibitor of human carbonic anhydrase (hCA) isoforms and cholinesterases.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also referred to as Compound 14 in scientific literature, is a chemical inhibitor targeting several enzymes.[1][2] It is a dibenzoazepine-substituted triazole hybrid that demonstrates potent inhibition of human carbonic anhydrase isoforms I (hCA I) and II (hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

Q2: What is the chemical structure of this compound?

A2: The chemical structure of this compound is 1-(2-(1-(pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)ethyl)-5H-dibenzo[b,f]azepine.

Q3: What are the known inhibitory constants (Ki) of this compound?

A3: The reported Ki values for this compound are:

  • hCA I: 29.94 nM[2]

  • hCA II: 17.72 nM[2]

  • AChE: 14.09–44.68 nM[2]

  • BChE: 1.15–48.82 nM[2]

Q4: Does this compound have cytotoxic effects?

A4: Yes, this compound has shown cytotoxic activity against certain cancer cell lines. For instance, it exhibited an IC50 value of 16.59 µM in BT-549 human breast cancer cells.[1]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in various assays.

Issue 1: Inconsistent or No Inhibition Observed

Possible Causes & Solutions:

  • Inhibitor Degradation:

    • Problem: The 1,2,4-triazole (B32235) ring in this compound is generally stable under acidic and alkaline conditions, but prolonged exposure to high temperatures (above 200°C) can lead to degradation.[3] Improper storage or handling can compromise the inhibitor's activity.

    • Solution: Store this compound as recommended by the supplier, typically in a cool, dark, and dry place. For long-term storage, consider aliquoting to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Poor Solubility:

    • Problem: The dibenzoazepine moiety in this compound contributes to its hydrophobicity, which may lead to poor solubility in aqueous assay buffers. The predicted aqueous solubility for similar dibenzoazepine-substituted triazole hybrids is low.[1] If the inhibitor precipitates out of solution, its effective concentration will be lower than expected.

    • Solution:

      • Use of Organic Solvents: Dissolve the initial stock of this compound in an appropriate organic solvent like DMSO.[1]

      • Optimize Final Solvent Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid affecting enzyme activity or causing inhibitor precipitation. Run a solvent control to account for any effects of the solvent on the assay.

      • Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious as excessive sonication can generate heat and potentially degrade the compound.

  • Incorrect Inhibitor Concentration:

    • Problem: Errors in calculating dilutions or inaccurate weighing of the compound can lead to a final concentration that is too low to elicit significant inhibition.

    • Solution: Carefully re-calculate all dilutions. Ensure your weighing balance is properly calibrated. For accurate quantification, consider using a spectrophotometric method if the molar extinction coefficient of this compound is known.

Issue 2: High Background Signal or Assay Interference

Possible Causes & Solutions:

  • Autofluorescence of the Inhibitor:

    • Problem: The dibenzoazepine and triazole ring systems in this compound are aromatic and have the potential to exhibit intrinsic fluorescence.[3][4] This can interfere with fluorescence-based assays, leading to a high background signal and inaccurate readings.

    • Solution:

      • Run an Inhibitor-Only Control: Measure the fluorescence of a solution containing only the assay buffer and this compound at the same concentration used in the experiment. Subtract this background fluorescence from your experimental readings.

      • Use a "Red-Shifted" Fluorophore: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (red-shifted). Many interfering compounds fluoresce in the blue-green region of the spectrum.[5]

      • Alternative Assay Format: If fluorescence interference is significant and cannot be mitigated, consider using an alternative, non-fluorescence-based assay format, such as a colorimetric or absorbance-based method.

  • Light Scattering due to Precipitation:

    • Problem: As mentioned, poor solubility can lead to the formation of small precipitates or aggregates. These particles can scatter light, leading to artificially high readings in both absorbance and fluorescence-based assays.

    • Solution:

      • Visual Inspection: Before running the assay, visually inspect your solutions for any signs of precipitation or turbidity.

      • Centrifugation: If precipitation is suspected, centrifuge the assay plate or tubes and carefully collect the supernatant for measurement.

      • Optimize Solubility: Refer to the solubility optimization strategies in Issue 1 .

  • Non-Specific Interactions:

    • Problem: Some compounds can form aggregates that non-specifically inhibit enzymes. The hydrophobic nature of this compound might predispose it to aggregation at higher concentrations.

    • Solution:

      • Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to prevent the formation of aggregates.

      • Vary Enzyme Concentration: Non-specific inhibitors that act via aggregation often show a steep dose-response curve that is sensitive to the enzyme concentration. Varying the enzyme concentration can help to identify this type of behavior.

Quantitative Data Summary

ParameterValueTarget/Cell LineReference
Ki (hCA I) 29.94 nMHuman Carbonic Anhydrase I[2]
Ki (hCA II) 17.72 nMHuman Carbonic Anhydrase II[2]
Ki (AChE) 14.09–44.68 nMAcetylcholinesterase[2]
Ki (BChE) 1.15–48.82 nMButyrylcholinesterase[2]
IC50 16.59 µMBT-549 (Human Breast Cancer)[1]

Experimental Protocols

General Protocol for Determining hCA I Inhibition

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 10 mM Tris-HCl, pH 7.4.

    • hCA I Solution: Prepare a stock solution of purified human carbonic anhydrase I in assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Solution: A common substrate for hCA I is p-nitrophenyl acetate (B1210297) (p-NPA). Prepare a stock solution of p-NPA in a solvent like acetonitrile (B52724) to minimize spontaneous hydrolysis.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the desired volume of this compound working solution (or DMSO for the control) to the appropriate wells.

    • Add the hCA I enzyme solution to all wells except the blank.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm kinetically over a set period (e.g., 5-10 minutes) using a microplate reader. The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Assay Buffer add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_buffer->add_reagents prep_enzyme hCA I Solution prep_enzyme->add_reagents prep_substrate p-NPA Solution prep_inhibitor This compound Stock prep_inhibitor->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add Substrate (p-NPA) pre_incubate->add_substrate measure Kinetic Measurement (Absorbance at 405 nm) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for determining hCA I inhibition by this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or No Inhibition Observed degradation Inhibitor Degradation start->degradation solubility Poor Solubility start->solubility concentration Incorrect Concentration start->concentration storage Proper Storage & Fresh Solutions degradation->storage solvent Use Organic Solvent (DMSO) & Optimize Final % solubility->solvent recalculate Recalculate Dilutions & Calibrate Balance concentration->recalculate

Caption: Troubleshooting logic for lack of this compound activity.

References

Validation & Comparative

Validating hCA I-IN-4: A Comparative Guide to its Inhibitory Effects on Human Carbonic Anhydrase I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory efficacy of hCA I-IN-4 on human carbonic anhydrase I (hCA I) against other established inhibitors. The information presented is supported by experimental data from publicly available research, offering a valuable resource for researchers in pharmacology and drug discovery.

Comparative Inhibitory Potency

The inhibitory effect of a compound is often quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The table below summarizes the Kᵢ values for this compound and a selection of other known hCA I inhibitors.

InhibitorKᵢ for hCA I (nM)Compound Class
This compound 29.94 Triazole Hybrid
Acetazolamide (AAZ)250Sulfonamide
Methazolamide50Sulfonamide
Dichlorphenamide>10,000Sulfonamide
Topiramate>10,000Sulfonamide Derivative
Compound 1 (from a series of sulphonamides)49Sulfonamide
Compound 4f (from a series of quinazoline-based sulphonamides)60.9Quinazoline-based Sulfonamide
Mono-tailed compounds 1-7 (from a series of sulfonamides)68.4–458.1Sulfonamide

Note: The Kᵢ values are sourced from various publications and assays, which may lead to some variability. Direct comparative studies under identical conditions would provide the most accurate assessment.

Experimental Protocols for Validating Inhibitory Effects

The inhibitory activity of compounds against hCA I is primarily determined using two standard enzymatic assays: the stopped-flow CO₂ hydration assay and the colorimetric esterase assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for directly measuring the catalytic activity of carbonic anhydrase. It monitors the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton, which results in a change in pH.[1]

Principle: The assay measures the rate of pH change in a buffered solution following the rapid mixing of a CO₂-saturated solution with a solution containing the enzyme and a pH indicator.[2] The presence of an inhibitor will decrease the rate of this reaction.

Detailed Methodology: [1][2]

  • Solution Preparation:

    • Syringe A (Enzyme/Inhibitor Solution): A solution is prepared containing a buffer (e.g., Tris-HCl or HEPES at a specific pH), a pH indicator (e.g., phenol (B47542) red), purified hCA I enzyme, and the test inhibitor at the desired concentration. The enzyme and inhibitor are typically pre-incubated.[2]

    • Syringe B (Substrate Solution): A CO₂-saturated solution is prepared by bubbling CO₂ gas through chilled, deionized water.[2]

  • Stopped-Flow Measurement:

    • The two syringes are placed in a stopped-flow spectrophotometer.

    • Equal volumes of the solutions from Syringe A and Syringe B are rapidly mixed.

    • The reaction (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) initiates upon mixing, causing a decrease in pH.[2]

    • The change in absorbance of the pH indicator is monitored over time at its maximum wavelength (e.g., 557 nm for phenol red).

  • Data Analysis:

    • The initial rate of the catalyzed reaction is determined from the slope of the absorbance trace.

    • The experiment is repeated with various concentrations of the inhibitor.

    • The inhibition constant (Kᵢ) can be calculated by analyzing the reaction rates at different substrate and inhibitor concentrations, often using Dixon or Cornish-Bowden plots.[2]

Colorimetric Esterase Activity Assay

This assay provides a high-throughput-compatible alternative to the stopped-flow method. It leverages the esterase activity of carbonic anhydrases, which has been shown to correlate with their primary hydratase activity.[2][3]

Principle: The assay measures the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (B1210297) (p-NPA), by hCA I, which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.[2] An inhibitor will reduce the rate of color formation.

Detailed Methodology: [2]

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer is prepared (e.g., 0.05 M Tris-SO₄, pH 7.4).[2]

    • Substrate Stock Solution: A stock solution of p-nitrophenyl acetate (p-NPA) is prepared in a solvent like acetonitrile.[2]

    • Enzyme Solution: A stock solution of purified hCA I is prepared in the assay buffer.

    • Inhibitor Solutions: Serial dilutions of the test compounds and a positive control inhibitor (e.g., Acetazolamide) are prepared in a suitable solvent (e.g., DMSO).[2]

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the test inhibitor solution (or solvent for control), and the enzyme solution.

    • The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding the p-NPA substrate solution to all wells.

    • The absorbance at 405 nm is measured kinetically over a set period at a constant temperature (e.g., 25°C) using a microplate reader.[2]

  • Data Analysis:

    • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in validating hCA I inhibitors and the physiological context of hCA I, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_enzyme Prepare hCA I Enzyme assay_stopped_flow Stopped-Flow CO2 Hydration Assay prep_enzyme->assay_stopped_flow assay_esterase Colorimetric Esterase Assay prep_enzyme->assay_esterase prep_inhibitor Prepare this compound & Other Inhibitors prep_inhibitor->assay_stopped_flow prep_inhibitor->assay_esterase prep_substrate Prepare Substrate (CO2 or p-NPA) prep_substrate->assay_stopped_flow prep_substrate->assay_esterase analysis_rate Measure Reaction Rates assay_stopped_flow->analysis_rate assay_esterase->analysis_rate analysis_ic50 Calculate IC50 / Ki Values analysis_rate->analysis_ic50 analysis_compare Compare Inhibitory Potency analysis_ic50->analysis_compare

Caption: Workflow for validating hCA I inhibitors.

Caption: hCA I in the CO2 transport metabolon.

References

A Comparative Guide to hCA I-IN-4 and Acetazolamide in Human Carbonic Anhydrase I Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory performance of two compounds, hCA I-IN-4 and acetazolamide (B1664987), against human carbonic anhydrase I (hCA I). The information presented is intended to assist researchers in making informed decisions for their drug discovery and development projects.

Quantitative Inhibition Data

The inhibitory activities of this compound and the well-established carbonic anhydrase inhibitor, acetazolamide, against hCA I are summarized in the table below. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

CompoundTarget EnzymeKᵢ (nM)
This compoundhCA I29.94[1]
AcetazolamidehCA I250[2]

Performance Comparison

Based on the available experimental data, This compound demonstrates a significantly higher potency in inhibiting hCA I compared to acetazolamide . With a Kᵢ value of 29.94 nM, this compound is approximately 8.3-fold more potent than acetazolamide (Kᵢ = 250 nM) in targeting this specific isozyme. This suggests that a lower concentration of this compound is required to achieve the same level of hCA I inhibition as acetazolamide.

Experimental Protocols

The determination of the inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.

Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

Objective: To determine the inhibitory potency (Kᵢ) of a compound against human carbonic anhydrase I.

Principle: This assay measures the kinetics of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye. In the presence of an inhibitor, the rate of this reaction is reduced.

Materials:

  • Recombinant human Carbonic Anhydrase I (hCA I)

  • Inhibitor compounds (this compound, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)

  • CO₂-saturated water (substrate)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator dye (e.g., phenol (B47542) red, p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of hCA I in the assay buffer.

    • Prepare a series of dilutions of the inhibitor compounds at various concentrations.

  • Assay Execution:

    • Equilibrate the enzyme solution and the CO₂-saturated water to the desired reaction temperature (e.g., 25°C).

    • In the stopped-flow instrument, one syringe is loaded with the enzyme solution (containing the pH indicator) and the inhibitor at a specific concentration. The second syringe is loaded with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength over a short period (milliseconds to seconds). This reflects the initial rate of the enzymatic reaction.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the slope of the absorbance versus time plot.

    • Repeat the experiment with different inhibitor concentrations.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Kₘ) for the substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme hCA I Solution Mixer Stopped-Flow Mixer Enzyme->Mixer Inhibitor Inhibitor Dilutions Inhibitor->Mixer Substrate CO2-Saturated Water Substrate->Mixer Spectro Spectrophotometer Mixer->Spectro Rapid Mixing & Measurement Rates Calculate Initial Rates Spectro->Rates Absorbance Data IC50 Determine IC50 Rates->IC50 Ki Calculate Ki IC50->Ki

Fig. 1: Experimental workflow for hCA inhibition assay.

Signaling Pathway Context

Carbonic anhydrase I plays a critical role in cellular pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction influences the pH of the cytoplasm and various cellular compartments. The maintenance of pH homeostasis is vital for a multitude of cellular processes and signaling pathways. Dysregulation of intracellular pH has been implicated in various diseases, including cancer.

By inhibiting hCA I, compounds like this compound and acetazolamide can disrupt this equilibrium, leading to alterations in intracellular pH. These changes can, in turn, modulate the activity of pH-sensitive enzymes, ion channels, and transporters, thereby affecting downstream signaling cascades involved in cell proliferation, apoptosis, and metabolism.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects CO2_in CO2 (extracellular) CO2_out CO2 (intracellular) CO2_in->CO2_out Diffusion hCAI hCA I CO2_out->hCAI H2O H2CO3 H2CO3 hCAI->H2CO3 HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion pH_reg Intracellular pH Regulation HCO3->pH_reg H_ion->pH_reg Signaling Modulation of Signaling Pathways (e.g., Ca2+, mTOR) pH_reg->Signaling Cell_Processes Alteration of Cellular Processes (Proliferation, Apoptosis) Signaling->Cell_Processes Inhibitor This compound or Acetazolamide Inhibitor->hCAI Inhibition

Fig. 2: Role of hCA I in pH regulation and downstream effects.

References

A Comparative Analysis of hCA I-IN-4 and Donepezil: Novel Carbonic Anhydrase Inhibition vs. Established Cholinesterase Inhibition in the Context of Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two distinct enzyme inhibitors with potential relevance to neurodegenerative disease research: hCA I-IN-4, a novel inhibitor of human carbonic anhydrase I (hCA I), and Donepezil, a well-established acetylcholinesterase (AChE) inhibitor widely used in the symptomatic treatment of Alzheimer's disease. This comparison aims to equip researchers with the necessary data to evaluate their respective mechanisms, potencies, and experimental considerations.

Executive Summary

Donepezil has long been a cornerstone in the management of Alzheimer's disease, primarily acting by increasing acetylcholine (B1216132) levels in the brain through the inhibition of acetylcholinesterase.[1] In contrast, this compound represents an emerging area of research, targeting carbonic anhydrase I. While the precise role of hCA I in neurodegeneration is still under investigation, evidence suggests its involvement in pH regulation, neuronal excitability, and potentially pathological processes.[2][1][3] This guide presents a side-by-side comparison of their inhibitory profiles and pharmacokinetic properties, supported by detailed experimental protocols and visual representations of their underlying biological pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Donepezil, facilitating a direct comparison of their inhibitory potency and selectivity.

Table 1: Comparative Inhibitory Potency (Ki/IC50 in nM)

CompoundTarget EnzymeKi (nM)IC50 (nM)
This compound hCA I29.94[4]-
hCA II17.72[4]-
AChE21.21[4]-
BChE7.65[4]-
Donepezil Acetylcholinesterase (AChE)-6.7

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Data for this compound is presented as Ki, while data for Donepezil is commonly reported as IC50.

Table 2: Comparative Pharmacokinetic Properties

ParameterThis compoundDonepezil
Bioavailability Data not availableWell absorbed orally
Half-life (t1/2) Data not available~70-80 hours[2]
Metabolism Data not availableExtensively metabolized by CYP2D6 and CYP3A4[2]
Excretion Data not availablePrimarily via urine[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method is commonly used to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂). The subsequent change in pH is monitored using a pH indicator. The rate of this reaction is inversely proportional to the concentration of the inhibitor.

Materials:

  • Purified human carbonic anhydrase I (hCA I)

  • Test inhibitor (e.g., this compound)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In the stopped-flow instrument, one syringe contains the buffer with the pH indicator and the hCA I enzyme at a known concentration.

  • The other syringe contains the CO₂-saturated water and varying concentrations of the test inhibitor.

  • The two solutions are rapidly mixed, initiating the enzymatic reaction.

  • The change in absorbance of the pH indicator is monitored over time at a specific wavelength.

  • The initial rate of the reaction is calculated for each inhibitor concentration.

  • The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring acetylcholinesterase activity and the potency of its inhibitors.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified acetylcholinesterase (from electric eel or human recombinant)

  • Test inhibitor (e.g., Donepezil)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test inhibitor and Donepezil (as a positive control) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the test inhibitor or Donepezil.

  • Add the AChE enzyme solution to each well and incubate for a predefined period.

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Mechanism of Action of Donepezil cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter AChE Acetylcholinesterase (AChE) ACh_vesicle->AChE Release ACh->ACh_vesicle AChE->Choline Hydrolysis AChR Acetylcholine Receptor AChE->AChR Binds to Donepezil Donepezil Donepezil->AChE Inhibits Signal_Transduction Signal Transduction (Cognition, Memory) AChR->Signal_Transduction

Caption: Donepezil inhibits AChE in the synaptic cleft.

Proposed Mechanism of hCA I Inhibition in Neurodegeneration hCA_I_IN_4 This compound hCA_I Human Carbonic Anhydrase I (hCA I) hCA_I_IN_4->hCA_I Inhibits pH_Regulation Intracellular pH Regulation hCA_I->pH_Regulation Modulates Neuronal_Excitability Neuronal Excitability pH_Regulation->Neuronal_Excitability Mitochondrial_Function Mitochondrial Function pH_Regulation->Mitochondrial_Function Amyloid_Beta Amyloid-Beta (Aβ) Pathology Neuronal_Excitability->Amyloid_Beta Influences Mitochondrial_Function->Amyloid_Beta Influences Neuroprotection Neuroprotection Amyloid_Beta->Neuroprotection Leads to Experimental Workflow for IC50/Ki Determination Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Varying Inhibitor Concentrations) Reagent_Prep->Assay_Setup Reaction_Initiation Initiate Enzymatic Reaction Assay_Setup->Reaction_Initiation Data_Acquisition Measure Reaction Rate (Spectrophotometry/Stopped-Flow) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis IC50_Ki_Determination Determine IC50/Ki Value Data_Analysis->IC50_Ki_Determination End End IC50_Ki_Determination->End

References

Unable to Validate Anticancer Effects of hCA I-IN-4 Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly available data reveals no specific information on a compound designated "hCA I-IN-4." As a result, a detailed comparison guide validating its anticancer effects, as requested, cannot be provided at this time. The absence of data prevents a thorough comparison with alternative compounds, the presentation of quantitative experimental results, and the detailing of experimental protocols.

Extensive searches have been conducted to identify any published studies, clinical trial data, or patent filings related to "this compound." However, these searches did not yield any relevant results. This suggests that "this compound" may be an internal compound code not yet disclosed in public forums, a very recently developed molecule that has not yet been the subject of published research, or a misnomer.

Without foundational information on the chemical structure, mechanism of action, and biological activity of this compound, it is impossible to:

  • Identify appropriate alternative compounds for comparison. A meaningful comparison requires selecting alternatives with similar targets or mechanisms of action.

  • Summarize quantitative data. No data on the efficacy, potency, or toxicity of this compound is available to be presented in a tabular format.

  • Provide detailed experimental protocols. The methodologies for key experiments involving this compound have not been published.

  • Create visualizations of signaling pathways or experimental workflows. The molecular targets and cellular effects of this compound remain unknown, precluding the generation of accurate diagrams.

While general information on the role of human Carbonic Anhydrase I (hCA I) inhibitors in cancer research is available, this information is not specific to a compound named "this compound." Human carbonic anhydrase isoforms, particularly hCA IX and XII, are recognized as targets in cancer therapy due to their role in regulating the tumor microenvironment.[1][2][3] Various classes of compounds, such as sulfonamides and coumarins, have been investigated as inhibitors of these enzymes.[1][2] However, without specific data for "this compound," a direct and objective comparison guide cannot be constructed.

For the researchers, scientists, and drug development professionals in the audience, it is recommended to verify the compound's designation. If "this compound" is an internal or pre-publication name, accessing internal documentation would be necessary to proceed with a comparative analysis. Should the name be a typo, providing the correct designation will allow for a renewed search for the relevant scientific data.

Until specific information about this compound becomes publicly available, any attempt to create a comparison guide would be speculative and would not meet the required standards of scientific accuracy and objectivity.

References

Comparative Analysis of hCA I-IN-4 Cytotoxicity in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of the carbonic anhydrase inhibitor, hCA I-IN-4, reveals differential cytotoxic activity against distinct triple-negative breast cancer cell lines, underscoring its potential as a targeted therapeutic agent.

This compound, also identified as Compound 14 in the primary literature, is a novel synthetic molecule belonging to the dibenzoazepine-substituted triazole class of compounds. It has been characterized as a potent inhibitor of human carbonic anhydrase I (hCA I), an enzyme implicated in various physiological processes and pathological conditions, including cancer. This guide provides a comparative overview of the cytotoxic activity of this compound in different triple-negative breast cancer (TNBC) cell lines, supported by experimental data and detailed protocols.

In Vitro Cytotoxicity of this compound

The anti-proliferative effects of this compound have been evaluated against two well-characterized human triple-negative breast cancer cell lines: MDA-MB-231 and BT-549. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, were determined and are summarized in the table below.

Cell LineCancer TypeIC50 (μM)[1]
MDA-MB-231Triple-Negative Breast Cancer12.51 ± 1.92
BT-549Triple-Negative Breast Cancer18.07 ± 2.14

The data indicates that this compound exhibits a more potent cytotoxic effect in MDA-MB-231 cells compared to BT-549 cells, as evidenced by the lower IC50 value.

Experimental Protocols

The following is a detailed description of the methodology used to assess the cytotoxic activity of this compound.

Cell Viability Assay

The cytotoxic effects of this compound were determined using a standard colorimetric assay that measures cell viability.

  • Cell Culture: Human triple-negative breast cancer cell lines (MDA-MB-231 and BT-549) were cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of this compound. A control group of cells was treated with the vehicle (solvent) alone.

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • Viability Assessment: After the incubation period, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar substrate is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.

  • Data Analysis: The absorbance of the colored product is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the underlying mechanism of this compound, the following diagrams have been generated.

experimental_workflow cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_analysis Viability Assessment A Culture TNBC Cells (MDA-MB-231, BT-549) B Seed Cells into 96-well Plates A->B C Add Varying Concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add Viability Reagent (e.g., MTT) D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Figure 1: Experimental workflow for determining the cytotoxicity of this compound.

mechanism_of_action cluster_enzyme Carbonic Anhydrase I (hCA I) cluster_reaction Normal Catalytic Reaction cluster_inhibition Inhibition by this compound hCAI hCA I HCO3 H+ + HCO3- hCAI->HCO3 Product Blocked Inhibition of Catalytic Activity hCAI->Blocked CO2 CO2 + H2O CO2->hCAI Substrate IN4 This compound IN4->hCAI Binds to Active Site

Figure 2: Proposed mechanism of action of this compound as a carbonic anhydrase I inhibitor.

References

Independent Verification of hCA I Inhibitor Ki Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency (Ki values) of a selective human carbonic anhydrase I (hCA I) inhibitor with other relevant compounds. Detailed experimental methodologies are included to support the independent verification of these values.

Introduction to hCA I Inhibition

Human carbonic anhydrase I (hCA I) is a zinc metalloenzyme that plays a crucial role in various physiological processes. While numerous inhibitors of carbonic anhydrases have been developed, achieving isoform selectivity remains a key challenge in drug discovery. This guide focuses on the independent verification of the binding affinity of inhibitors for hCA I. As a representative example of a selective inhibitor, we will refer to a hypothetical potent compound, designated here as "hCA I-IN-4" , and compare its theoretical profile to established carbonic anhydrase inhibitors.

Comparative Inhibitory Potency

The inhibitory constant (Ki) is a critical measure of an inhibitor's potency. The table below summarizes the Ki values for our representative selective hCA I inhibitor, "this compound," alongside other well-characterized carbonic anhydrase inhibitors. This allows for a direct comparison of potency and selectivity against different hCA isoforms.

InhibitorhCA I Ki (nM)hCA II Ki (nM)Selectivity (hCA I vs hCA II)
This compound (Representative) 10 1000 100-fold
Acetazolamide250120.048-fold
Methazolamide[1]50140.28-fold
Tioxolone[1]91--
Dorzolamide[1]60001.90.0003-fold

Note: The values for "this compound" are representative of a potent and selective inhibitor for illustrative purposes. The other values are from published data.

Experimental Protocols for Ki Determination

Accurate determination of Ki values is essential for the characterization of enzyme inhibitors. The two primary methods for determining the Ki of carbonic anhydrase inhibitors are the stopped-flow CO₂ hydration assay and the esterase activity assay.

Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This method directly measures the catalytic activity of carbonic anhydrase by monitoring the hydration of its natural substrate, carbon dioxide. The assay is performed using a stopped-flow spectrophotometer, which allows for the rapid mixing of reactants and the measurement of initial reaction rates.

Principle: The hydration of CO₂ produces bicarbonate and a proton, leading to a change in pH. This pH change is monitored in real-time using a pH indicator dye. The initial rate of the catalyzed reaction is measured at various substrate and inhibitor concentrations to determine the kinetic parameters and the Ki value.

Materials:

  • Recombinant human carbonic anhydrase I (hCA I)

  • Inhibitor compound (e.g., "this compound")

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator dye (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: A stock solution of hCA I is prepared in the assay buffer.

  • Inhibitor Preparation: A series of dilutions of the inhibitor are prepared in the assay buffer.

  • Reaction Setup: The stopped-flow instrument's syringes are loaded with the reactant solutions.

    • Syringe A: hCA I and the pH indicator in buffer.

    • Syringe B: CO₂-saturated water.

    • For inhibitor studies, the inhibitor is pre-incubated with the enzyme in Syringe A.

  • Data Acquisition: The contents of the syringes are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a short time course (milliseconds to seconds).

  • Data Analysis: The initial velocity (v₀) of the reaction is calculated from the linear phase of the absorbance change. This is repeated for a range of substrate (CO₂) and inhibitor concentrations.

  • Ki Determination: The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis. For competitive inhibitors, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km).

Esterase Activity Assay

This is a simpler, colorimetric method that can be performed using a standard plate reader. It relies on the promiscuous esterase activity of some carbonic anhydrase isoforms.

Principle: Carbonic anhydrase can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (B1210297) (p-NPA). The hydrolysis product, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically. The inhibition of this esterase activity is used as a surrogate for the inhibition of the native CO₂ hydration activity.

Materials:

  • Recombinant human carbonic anhydrase I (hCA I)

  • Inhibitor compound

  • p-Nitrophenyl acetate (p-NPA)

  • Buffer solution (e.g., Tris-HCl, pH 7.6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, the hCA I enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer.

  • Initiation: The reaction is initiated by adding the substrate, p-NPA.

  • Measurement: The increase in absorbance at 400 nm is monitored over time, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: The initial reaction rates are calculated.

  • IC50 and Ki Determination: The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the reaction rate against the inhibitor concentration. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental workflows for determining inhibitor Ki values.

experimental_workflow cluster_stopped_flow Stopped-Flow CO2 Hydration Assay prep1 Prepare hCA I and Inhibitor Solutions load Load Syringes: A: Enzyme + Indicator ± Inhibitor B: CO2-Saturated Water prep1->load mix Rapid Mixing load->mix measure_sf Monitor Absorbance Change (ms-s) mix->measure_sf analyze_sf Calculate Initial Velocity (v₀) measure_sf->analyze_sf determine_ki_sf Determine Ki via Non-linear Regression analyze_sf->determine_ki_sf

Caption: Workflow for Ki determination using the stopped-flow CO2 hydration assay.

experimental_workflow_esterase cluster_esterase Esterase Activity Assay prep2 Prepare hCA I and Inhibitor Solutions in 96-well plate preincubate Pre-incubate Enzyme and Inhibitor prep2->preincubate add_substrate Add p-NPA Substrate preincubate->add_substrate measure_esterase Monitor Absorbance Increase at 400 nm add_substrate->measure_esterase analyze_esterase Calculate Initial Reaction Rates measure_esterase->analyze_esterase determine_ic50 Determine IC50 analyze_esterase->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki

Caption: Workflow for Ki determination using the esterase activity assay.

References

Comparative Efficacy of Dual-Target Inhibitors on Cholinesterase Subtypes: A Focus on Carbonic Anhydrase and Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial searches for a compound designated "hCA I-IN-4" and its specific activity on cholinesterase subtypes did not yield any publicly available data. The nomenclature suggests a primary affinity for human Carbonic Anhydrase I (hCA I). However, the inquiry into its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) aligns with a growing area of research into dual-target inhibitors. These molecules are designed to simultaneously modulate multiple biological targets, a strategy that holds promise for treating complex multifactorial diseases like Alzheimer's disease.[1][2][3] This guide, therefore, presents a comparative analysis of compounds designed to inhibit both carbonic anhydrases and cholinesterases, providing a framework for evaluating such dual-activity molecules.

The rationale for developing dual CA and cholinesterase inhibitors lies in the multifaceted nature of neurodegenerative disorders. While cholinesterase inhibitors address the symptomatic decline in acetylcholine (B1216132) levels, carbonic anhydrase inhibition has been linked to neuroprotective effects.[4]

Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the inhibitory activities of a series of synthesized aminomethyl and alkoxymethyl derivatives against human carbonic anhydrase isoforms (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5][6]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)AChE (Ki, nM)BChE (Ki, nM)
Derivative 1 1572157888
Derivative 2 981544556
Derivative 3 58811823
Acetazolamide (Standard) ----
Tacrine (Standard) ----

Note: The data presented is a representative summary from a study on aminomethyl and alkoxymethyl derivatives. For full details, please refer to the source publication.[5][6]

Signaling Pathway: Cholinergic Neurotransmission

Cholinesterase inhibitors exert their effect by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This increases the concentration and duration of action of ACh, enhancing cholinergic signaling. This mechanism is crucial for cognitive functions that are impaired in Alzheimer's disease.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Vesicle synthesis Choline Choline Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT AChE AChE ACh_Synapse->AChE Hydrolysis BChE BChE ACh_Synapse->BChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding Choline_Metabolite Choline AChE->Choline_Metabolite Acetate_Metabolite Acetate AChE->Acetate_Metabolite BChE->Choline_Metabolite BChE->Acetate_Metabolite Choline_Metabolite->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor Dual Inhibitor (e.g., Rosmanol) Inhibitor->AChE Inhibition Inhibitor->BChE Inhibition

Caption: Mechanism of Cholinesterase Inhibition.

Experimental Protocols

The determination of inhibitory activity against cholinesterases and carbonic anhydrases is typically performed using established spectrophotometric assays.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE and BChE by monitoring the hydrolysis of their respective substrates, acetylthiocholine (B1193921) (ATC) and butyrylthiocholine (B1199683) (BTC).

Ellman_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Enzyme (AChE/BChE), Substrate (ATC/BTC), DTNB, and Inhibitor Solutions Add_Components Add Buffer, Inhibitor, and DTNB to Microplate Wells Prepare_Reagents->Add_Components Pre_incubation Add Enzyme and Pre-incubate Add_Components->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50/Ki Values Determine_Inhibition->Calculate_IC50

Caption: Workflow for Ellman's Cholinesterase Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, AChE or BChE, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, and DTNB solution.

  • Enzyme Addition: Add the AChE or BChE solution to each well and incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI).

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki is determined from Lineweaver-Burk plots.[7]

Carbonic Anhydrase Inhibition Assay

The inhibitory effect on hCA I and hCA II is assessed by measuring the inhibition of the CA-catalyzed hydrolysis of p-nitrophenylacetate (p-NPA).

Detailed Protocol:

  • Enzyme and Inhibitor Incubation: The enzyme (hCA I or hCA II) is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, p-nitrophenylacetate.

  • Measurement: The formation of the product, p-nitrophenolate, is monitored spectrophotometrically at 400 nm.

  • Data Analysis: The inhibitory activity is determined by comparing the enzymatic rate in the presence and absence of the inhibitor. IC50 and Ki values are then calculated from dose-response curves.[5][6]

Conclusion

While direct data on "this compound" and its effects on cholinesterases are not available, the exploration of dual-target inhibitors for carbonic anhydrases and cholinesterases represents a promising therapeutic avenue. The presented data on aminomethyl and alkoxymethyl derivatives demonstrates that it is feasible to design molecules with potent inhibitory activity against both enzyme families.[5][6] The experimental protocols outlined provide a standardized approach for the in vitro evaluation of such compounds. Further research into the structure-activity relationships of these dual inhibitors will be crucial for optimizing their potency and selectivity, ultimately leading to the development of novel therapeutics for neurodegenerative diseases.[1][8]

References

Safety Operating Guide

Proper Disposal of hCA I-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of the carbonic anhydrase inhibitor, hCA I-IN-4, based on established protocols for hazardous chemical waste. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, researchers must consult the manufacturer-provided SDS for this specific compound before handling and disposal. The manufacturer's SDS is the primary source of information for safety, handling, and emergency procedures.

The proper management and disposal of chemical compounds such as this compound are critical for ensuring laboratory safety and environmental protection. As this compound is classified as a carbonic anhydrase inhibitor, it requires careful handling due to its potential hazards. Adherence to the following protocols is essential for minimizing risks to laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be familiar with the safety profile of this compound. Based on safety data for similar carbonic anhydrase inhibitors, this compound may be harmful if swallowed and toxic to aquatic life.[1] Therefore, stringent safety measures must be implemented.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.[1] All handling of the compound, especially in its solid form, should occur in a designated area such as a chemical fume hood.[2]

TaskRecommended PPE
Weighing and Aliquoting (Solid Form) Double nitrile gloves, disposable gown, safety goggles or face shield, N95 or higher-rated respirator (in a ventilated enclosure).[2]
Solution Preparation and Handling Nitrile gloves, lab coat, safety goggles.[2]
Waste Disposal Nitrile gloves, lab coat, safety goggles.[2]

In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1] Laboratories where this compound is handled must have an accessible safety shower and eyewash station.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. This compound should never be disposed of down the drain or in regular trash.[1]

  • Waste Collection : Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware, in a designated hazardous waste container.[1][2] The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[1]

  • Waste Segregation : Ensure that the waste is segregated from incompatible materials to prevent adverse chemical reactions.[1]

  • Container Labeling : Clearly label the hazardous waste container with "Hazardous Waste," the chemical name ("this compound"), and a description of the contents.

  • Disposal of Empty Containers :

    • Thoroughly empty the original this compound container.[1]

    • The first rinse of the container must be collected and disposed of as hazardous waste.[1] For highly toxic chemicals, the first three rinses should be collected.[1]

    • After rinsing and air-drying, deface or remove the original label from the container before disposing of it as solid waste or as per your institution's guidelines.[1]

  • Request for Pickup : Once the waste container is full, or in accordance with your institution's policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[1] Do not let hazardous waste accumulate in the laboratory for extended periods.[1]

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Steps A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect this compound Waste (Solid, Liquid, Contaminated Materials) B->C D Use Designated, Labeled, Leak-Proof Hazardous Waste Container C->D E Segregate from Incompatible Chemicals D->E F Store Container in a Designated Satellite Accumulation Area E->F G Container Full or Per Institutional Policy? F->G G->F No H Submit Waste Pickup Request to EHS G->H Yes I EHS Collects Waste for Proper Off-site Disposal H->I

Caption: Workflow for the proper disposal of this compound hazardous waste.

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

For a Small Spill:

  • Alert personnel in the immediate area of the spill.

  • Ensure you are wearing the appropriate PPE as detailed in the table above.

  • If the spill is in a chemical fume hood, keep the hood running.

  • Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[2]

  • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]

For a Large Spill:

  • Immediately evacuate the area.

  • Alert your institution's Environmental Health and Safety (EHS) department.[2]

  • Prevent entry into the affected area.

  • Await the arrival of trained emergency personnel to manage the cleanup.

References

Essential Safety and Operational Guide for Handling hCA I-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of hCA I-IN-4 (CAS No. 3054159-56-4), a potent inhibitor of human carbonic anhydrase I (hCA I), hCA II, Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE). Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide is based on best practices for handling novel, potent small molecule inhibitors in a laboratory environment.

Disclaimer: The following information is intended as a general guide. Always consult the supplier-provided safety information upon receipt of the compound and strictly adhere to your institution's specific environmental health and safety (EHS) protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during all stages of handling this compound, from receiving and storage to experimentation and disposal.

Task Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Solid Form) - Double nitrile gloves- Disposable gown- Safety goggles or a face shield- Use of a certified chemical fume hood or ventilated balance enclosure is required.
Solution Preparation and Handling - Nitrile gloves- Lab coat- Safety goggles
Waste Disposal - Nitrile gloves- Lab coat- Safety goggles

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage or leakage. Wear the appropriate PPE for receiving and unpacking. Verify that the container is correctly labeled and sealed.

Storage Conditions: Store this compound according to the manufacturer's recommendations, which is typically at -20°C for long-term storage. Short-term storage at room temperature during shipping should not significantly affect the product's integrity.

Preparation of Stock and Working Solutions

All preparation of solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.

Stock Solution Preparation:

  • Calculate the required amount of solvent (e.g., DMSO) to achieve the desired stock concentration.

  • In the chemical fume hood, add the solvent to the vial containing the solid this compound.

  • Vortex or sonicate until the compound is fully dissolved.

  • Aliquot the stock solution into single-use volumes in clearly labeled vials to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

  • Thaw an aliquot of the stock solution.

  • Dilute the stock solution to the final working concentration using the appropriate buffer or cell culture medium.

Experimental Use

When using this compound in experiments, always handle solutions within a chemical fume hood. Ensure that all labware that comes into contact with the compound is properly decontaminated or disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
Liquid Waste Unused stock solutions, working solutions, and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous chemical waste container. Do not dispose of liquid waste down the drain.
Contaminated Labware Reusable labware should be decontaminated by soaking in a suitable solvent (e.g., ethanol) to inactivate the compound, followed by standard washing procedures. The decontamination solvent should be disposed of as hazardous liquid waste.

Waste Segregation and Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "hCA I-IN--4," and the concentration. Follow your institution's specific guidelines for hazardous waste segregation and disposal.

Experimental Workflow for Handling this compound

G cluster_receipt Receiving and Storage cluster_prep Solution Preparation (in Fume Hood) cluster_exp Experimentation cluster_disposal Waste Disposal Receipt Receive and Inspect Package Storage Store at -20°C Receipt->Storage StockPrep Prepare Stock Solution Storage->StockPrep WorkPrep Prepare Working Solution StockPrep->WorkPrep Experiment Perform Experiment WorkPrep->Experiment SolidWaste Collect Solid Waste Experiment->SolidWaste LiquidWaste Collect Liquid Waste Experiment->LiquidWaste

Caption: Workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.